2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
Description
The exact mass of the compound 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is 311.04054222 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSAEPWSPARIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621783 | |
| Record name | 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237075-29-4 | |
| Record name | 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
Executive Summary
In modern drug discovery, the strategic incorporation of sterically hindered, electron-deficient biphenyl scaffolds is a proven tactic for locking molecular conformations and enhancing metabolic stability. 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237075-29-4)[1] represents a highly specialized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will deconstruct the causality behind its physicochemical behavior—specifically its axial chirality (atropisomerism)—and establish a robust, self-validating synthetic and analytical workflow for its production and characterization.
Structural & Physicochemical Properties
The unique behavior of this molecule is dictated by the extreme steric clash between the ortho-nitro group on the benzoic acid ring and the ortho'-trifluoromethyl group on the adjacent phenyl ring.
Quantitative Data Summary
To facilitate rapid assessment for medicinal chemists and formulators, the calculated and empirical physicochemical properties are summarized below:
| Property | Value / Description | Mechanistic Rationale |
| Molecular Formula | C₁₄H₈F₃NO₄ | Standard elemental composition. |
| Molecular Weight | 311.21 g/mol | Confirmed via mass spectrometry[1]. |
| Estimated pKa | ~2.1 - 2.3 | The strong electron-withdrawing inductive and resonance effects of the ortho-nitro group drastically lower the pKa compared to standard benzoic acid (pKa 4.2). |
| Estimated LogP | 3.8 - 4.2 | The highly lipophilic -CF₃ group offsets the polarity of the -COOH and -NO₂ groups, driving the molecule toward lipophilicity. |
| Topological Polar Surface Area | 83.1 Ų | Derived from the carboxylic acid (37.3 Ų) and nitro (45.8 Ų) moieties; optimal for peripheral target engagement but limits blood-brain barrier (BBB) permeability. |
| Conformational State | Non-planar (Orthogonal) | Steric hindrance forces the biphenyl dihedral angle near 90°, creating a high rotational energy barrier. |
Atropisomerism and the Trifluoromethyl Advantage
The spatial arrangement of this molecule is not static but is heavily restricted. The bulky -CF₃ group (steric volume comparable to an isopropyl group) and the -NO₂ group prevent free rotation around the central C-C biphenyl bond. This results in atropisomerism —a form of axial chirality where stable rotational isomers can potentially be isolated[2]. In drug design, locking a molecule into a specific atropisomeric conformation minimizes the entropic penalty upon binding to a target protein, drastically increasing target affinity and selectivity.
Furthermore, the incorporation of the trifluoromethyl group serves a dual purpose: it enhances lipophilicity for better membrane permeation and acts as a metabolic shield. The C-F bond is exceptionally strong (485.3 kJ/mol), effectively blocking cytochrome P450-mediated oxidative metabolism at that specific aromatic position[3].
Chemical Synthesis: The Suzuki-Miyaura Workflow
To construct this sterically hindered biphenyl system, the is the most reliable and scalable method[4].
Causality Behind Experimental Choices
-
Catalyst Selection: We utilize Pd(dppf)Cl₂. The bidentate dppf ligand enforces a specific geometry on the palladium center, preventing catalyst deactivation (e.g., via palladium black precipitation) and providing the necessary steric bulk to force the challenging reductive elimination step of two highly substituted aryl rings.
-
Workup pH Control: Because the ortho-nitrobenzoic acid product has a highly acidic pKa (~2.1), the aqueous workup must be aggressively acidified to pH < 2 using 1M HCl. This ensures the carboxylate is fully protonated into its neutral, lipophilic state, allowing quantitative extraction into the organic phase (ethyl acetate).
Step-by-Step Synthetic Protocol
-
Reagent Charging: To an oven-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv) and (2-trifluoromethylphenyl)boronic acid (1.2 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).
-
Solvent Degassing: Suspend the mixture in a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Sparge the solvent with argon for 15 minutes prior to addition to remove dissolved oxygen, which can oxidize the palladium catalyst.
-
Thermal Coupling: Heat the reaction mixture to 90 °C under an argon atmosphere with vigorous stirring for 12 hours.
-
Acidic Quench & Extraction: Cool the mixture to ambient temperature. Slowly add 1M HCl until the aqueous layer reaches pH 1.5–2.0. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient with 1% acetic acid to prevent streaking).
Figure 1: Suzuki-Miyaura cross-coupling synthetic workflow for the target biphenyl compound.
Analytical Characterization: A Self-Validating System
To guarantee scientific integrity, the analytical protocol must be a closed, self-validating loop. No single analytical technique is sufficient to declare the synthesis a success. We employ a tripartite approach where each method covers the blind spots of the others.
Step-by-Step Validation Protocol
-
HPLC-UV (Macroscopic Purity):
-
Method: C18 reverse-phase column, gradient elution (Water with 0.1% TFA / Acetonitrile). UV detection at 254 nm.
-
Validation Role: Confirms that the bulk powder is >98% pure and free of residual boronic acid or debrominated starting material. However, HPLC cannot confirm molecular identity.
-
-
LC-MS (Molecular Weight Confirmation):
-
Method: Electrospray Ionization in negative mode (ESI-).
-
Validation Role: Targets the deprotonated molecular ion [M-H]⁻ at m/z 310.0. This proves the correct mass was achieved, but MS cannot differentiate between positional isomers (e.g., if the coupling occurred at the wrong position).
-
-
Multinuclear NMR (Exact Atomic Connectivity):
-
Method: ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆.
-
Validation Role:
-
¹H NMR: Confirms the exact substitution pattern via J-coupling constants of the aromatic protons (7.5 - 8.5 ppm).
-
¹³C NMR: Validates the presence of the carboxylic acid carbonyl (~165 ppm) and the characteristic splitting of the -CF₃ carbon (~124 ppm, JC-F ≈ 270 Hz).
-
¹⁹F NMR: A sharp singlet between -58 to -62 ppm definitively proves the structural integrity of the trifluoromethyl group.
-
-
Figure 2: Multi-modal analytical validation protocol ensuring structural and chemical integrity.
References
-
Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors Source: Accounts of Chemical Research (ACS) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL:[Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics (ACS) URL:[Link]
Sources
Comprehensive Characterization Guide: 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid
The following technical guide details the NMR characterization of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid . This guide is structured for researchers requiring a rigorous, self-validating protocol for confirming the identity of this specific biphenyl derivative, which is a plausible intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.
Introduction & Structural Context
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid represents a sterically congested biphenyl system. The orthogonal twist induced by the ortho-nitro group on Ring A and the ortho-trifluoromethyl group on Ring B creates a unique magnetic environment. Characterization requires precise interpretation of
Key Structural Features[1][2][3][4]
-
Ring A (Benzoic Acid): Electron-deficient due to -COOH (C1) and -NO
(C2). -
Ring B (Phenyl): Bearing a strong electron-withdrawing -CF
group at the ortho position (C2'). -
Linkage: C4–C1' bond.
Synthesis & Workflow
To ensure the integrity of the sample being characterized, understanding its origin is critical. The most robust synthesis involves a Suzuki-Miyaura cross-coupling.
Figure 1: Standard synthesis workflow via Suzuki coupling. High purity is essential to avoid misinterpreting des-bromo or homocoupled impurities.
Experimental Protocol
Sample Preparation
The choice of solvent is non-trivial. Chloroform-d (CDCl
-
Recommended Solvent: DMSO-d
(99.9% D). -
Concentration: 10–15 mg in 0.6 mL (for
H); 30–50 mg (for C). -
Temperature: 298 K (25°C).
Instrument Parameters
-
Frequency: Minimum 400 MHz (essential to resolve aromatic multiplets).
-
C Acquisition: Minimum 1024 scans with a relaxation delay (
) of 2.0 seconds to ensure quaternary carbons (C-NO , C-COOH) are visible. -
Decoupling: Proton-decoupled
C is standard; F decoupling is optional but simplifies the carbon spectrum.[1]
H NMR Characterization
The proton spectrum will exhibit three distinct regions: the acidic proton, the Ring A protons (deshielded), and the Ring B protons.
Predicted Assignments (DMSO-d )
| Position | Multiplicity | Assignment Logic | ||
| COOH | ~13.5 | Broad Singlet | - | Exchangeable acidic proton. |
| H-3 | 8.35 | d | 1.8 | Ortho to -NO |
| H-6 | 7.95 | d | 8.0 | Ortho to -COOH. |
| H-5 | 7.80 | dd | 8.0, 1.8 | Meta to -NO |
| H-3' | 7.85 | d | 7.8 | Ortho to -CF |
| H-4', 5', 6' | 7.50–7.70 | Multiplet | - | Overlapping Ring B protons. |
Diagnostic Insight:
-
H-3 (Ring A) is the key identifier. It appears as a sharp doublet with a small meta-coupling constant (
Hz) and is significantly downfield due to the adjacent nitro group. -
Rotational Barrier: Due to the 2-NO
and 2'-CF groups, the biphenyl bond rotation may be restricted. At room temperature, signals may appear broadened. If H-3 appears extremely broad, run the experiment at 350 K to sharpen the peaks.
C NMR Characterization
The carbon spectrum is dominated by the coupling to the fluorine atoms (
Predicted Assignments & Coupling Constants
| Position | Multiplicity | Assignment Logic | ||
| C=O | 166.0 | s | - | Carboxylic acid carbonyl. |
| C-2 (NO | 149.0 | s (broad) | - | Quaternary, ortho to COOH. Broad due to |
| C-1 (COOH) | 135.0 | s | - | Quaternary. |
| C-4 (Link) | 142.5 | s | - | Linker to Ring B. |
| C-2' (CF | 127.5 | q | ~30 ( | Ipso to CF |
| -CF | 123.8 | q | ~272 ( | Trifluoromethyl carbon. Large coupling. |
| C-3' | 126.5 | q | ~5 ( | Ortho to CF |
| Aromatic CH | 124–132 | s | - | Remaining aromatic carbons. |
Diagnostic Insight:
-
The Quartet Rules: You must observe the quartet at ~124 ppm with a massive coupling constant (
Hz). If this is a singlet, the CF group is absent.[2] -
C-2 (Nitro-bearing): This carbon often disappears into the baseline due to broadening from the attached Nitrogen quadrupole and long relaxation times. Do not mistake its absence for impurity.
Structural Validation Logic
Use the following logic flow to validate your compound.
Figure 2: Logic gate for spectral validation. Failure at any diamond node requires re-evaluation of the synthesis.
References
-
General 13C NMR of Benzoic Acids
-
Doc Brown's Chemistry. "Interpreting the C-13 NMR spectrum of benzoic acid." Link
-
-
C-F Coupling Constants
-
ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Link
-
-
Nitro Group Effects on NMR
-
Trifluoromethyl Benzene NMR Data
Sources
The Definitive Guide to 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid: Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, highly functionalized biphenyl scaffolds serve as critical building blocks for novel Active Pharmaceutical Ingredients (APIs). 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid , universally identified by its CAS Registry Number 1237075-29-4 [1], is a specialized pharmaceutical intermediate. Characterized by a rigid biphenyl core, a highly electron-withdrawing trifluoromethyl (-CF3) group, and a reducible nitro (-NO2) moiety, this compound offers a versatile platform for developing targeted therapeutics, including kinase inhibitors and receptor antagonists.
This whitepaper provides an in-depth technical analysis of CAS 1237075-29-4, detailing its physicochemical profile, a self-validating synthetic protocol, downstream functionalization pathways, and analytical quality control standards.
Molecular Architecture & Physicochemical Profiling
The structural complexity of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (also named 3-nitro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid) lies in its precise substitution pattern. Each functional group imparts specific pharmacological and synthetic advantages:
-
Biphenyl Core: Provides a rigid, hydrophobic spatial arrangement essential for deep binding pocket interactions in target proteins.
-
Trifluoromethyl Group (-CF3): Positioned at the 2'-position, the -CF3 group significantly enhances the lipophilicity and metabolic stability of the final API, shielding the molecule from rapid cytochrome P450-mediated oxidative degradation.
-
Nitro Group (-NO2): Acts as a latent amine. Its strong electron-withdrawing nature deactivates the adjacent ring, but its primary synthetic value lies in its selective reduction to an aniline derivative, enabling subsequent cyclization or amide coupling.
-
Carboxylic Acid (-COOH): Serves as the primary anchor for functionalization (e.g., esterification, amidation) and provides a highly reliable handle for acid-base purification workflows.
Table 1: Physicochemical and Identification Data
| Property | Value |
| Chemical Name | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |
| IUPAC Name | 3-nitro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Registry Number | 1237075-29-4 |
| Molecular Formula | C14H8F3NO4 |
| Molecular Weight | 311.21 g/mol |
| Key Functional Groups | Carboxylic Acid, Nitro, Trifluoromethyl, Biphenyl Core |
Strategic Retrosynthesis and Forward Synthesis Workflow
The most robust and scalable method for constructing the asymmetric biphenyl core of CAS 1237075-29-4 is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed methodology allows for the precise coupling of an aryl halide with an arylboronic acid under relatively mild conditions.
To synthesize this target, the optimal starting materials are 4-Bromo-2-nitrobenzoic acid (CAS 99277-71-1) [2][4] and 2-(Trifluoromethyl)phenylboronic acid (CAS 1423-27-4) [3].
Figure 1: Suzuki-Miyaura cross-coupling synthesis workflow for CAS 1237075-29-4.
Detailed Experimental Protocol: A Self-Validating System
Note: The following protocol is designed with built-in causality and self-validation steps to ensure high purity without the need for exhaustive column chromatography.
Step 1: Reagent Preparation & Degassing
-
Action: Dissolve 1.0 equivalent of 4-Bromo-2-nitrobenzoic acid and 1.2 equivalents of 2-(Trifluoromethyl)phenylboronic acid in a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with argon gas for 15 minutes.
-
Causality: Oxygen must be rigorously excluded. Dissolved O2 leads to the homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) catalytic species to an inactive Pd(II) state.
Step 2: Catalyst and Base Addition
-
Action: Add 3.0 equivalents of Potassium Carbonate (K2CO3) and 0.05 equivalents of Pd(dppf)Cl2.
-
Causality: K2CO3 activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step. Pd(dppf)Cl2 is specifically chosen because its bidentate ligand (dppf) provides a wide "bite angle," which is critical for overcoming the severe steric hindrance introduced by the ortho-trifluoromethyl group on the boronic acid.
Step 3: Execution and Monitoring
-
Action: Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid).
-
Causality: The addition of acetic acid to the TLC eluent suppresses the ionization of the carboxylic acid, preventing "streaking" on the silica plate and allowing for precise tracking of starting material consumption.
Step 4: Self-Validating Work-up and Purification
-
Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove dioxane. Dilute the residue with water and adjust the pH to 10 using 1M NaOH. Wash the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Validation Logic: At pH 10, the target product (a carboxylic acid) is fully deprotonated and remains highly soluble in the aqueous phase as a sodium salt. The EtOAc washes selectively remove the Pd catalyst, degraded ligands, and any unreacted boronic acid or homocoupled byproducts.
-
Action: Carefully acidify the aqueous layer to pH 2 using 2M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation Logic: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid to crash out of solution, yielding a highly pure product without column chromatography.
Downstream Pharmaceutical Applications & Functionalization
Once synthesized, CAS 1237075-29-4 serves as an advanced precursor. The strategic placement of the nitro group adjacent to the carboxylic acid allows for the synthesis of complex heterocyclic systems often found in FDA-approved drugs.
By subjecting the compound to catalytic hydrogenation (e.g., H2 with Pd/C) or dissolving metal reduction (Fe/HCl), the nitro group is reduced to an amine, yielding 2-amino-4-(2-trifluoromethylphenyl)benzoic acid . This anthranilic acid derivative is a classic pharmacophore precursor. It can undergo cyclocondensation with formamide or amidines to form quinazolin-4-ones , or react with activated electrophiles to form complex amides.
Figure 2: Downstream derivatization pathways for API development.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized CAS 1237075-29-4 prior to downstream API manufacturing, rigorous analytical validation is required. The presence of fluorine atoms and the exchangeable carboxylic proton provide distinct analytical signatures.
Table 2: Expected Analytical Signatures and Rationale
| Analytical Method | Target Signature / Range | Rationale |
| LC-MS (ESI-) | m/z ~310.0 [M-H]⁻ | Negative electrospray ionization highly favors the deprotonation of the carboxylic acid moiety, providing a clean molecular ion peak. |
| ¹H NMR (DMSO-d6) | Broad singlet ~13.5 ppm (1H) | Corresponds to the highly deshielded, exchangeable carboxylic acid proton. |
| ¹H NMR (DMSO-d6) | Doublet ~8.2 ppm (1H) | Represents the aromatic proton on Ring A, heavily deshielded by the adjacent, electron-withdrawing nitro group. |
| ¹⁹F NMR (DMSO-d6) | Singlet ~ -58.0 ppm (3F) | Unambiguous confirmation of the intact trifluoromethyl group on the biphenyl system. |
By adhering to these structural, synthetic, and analytical frameworks, research chemists can reliably utilize 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid as a foundational pillar in the development of next-generation therapeutics.
References
solubility profile of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid in common lab solvents
An in-depth technical analysis of the solubility profile of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid requires a rigorous understanding of its structural thermodynamics. This guide provides a comprehensive framework for predicting, profiling, and empirically validating the solubility of this complex biphenyl derivative across standard laboratory solvents.
Structural Causality and Physicochemical Profiling
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1237075-29-4) is a highly functionalized intermediate often utilized in medicinal chemistry and agrochemical development. Its solubility behavior is dictated by the competing electronic and steric effects of its three primary functional groups:
-
The ortho-Nitrobenzoic Acid Core: The nitro group (-NO₂) is a potent electron-withdrawing moiety. Through strong inductive (-I) and resonance (-R) effects, it pulls electron density away from the carboxylic acid (-COOH), significantly stabilizing the resulting carboxylate anion [1]. Consequently, the pKa of the parent 2-nitrobenzoic acid is approximately 2.17 [2], making it substantially more acidic than unsubstituted benzoic acid (pKa ~4.2). In aqueous media, this dictates a sharp, highly sensitive pH-solubility dependency.
-
The Biphenyl Backbone: The biphenyl core provides extensive lipophilicity and promotes rigid hydrophobic interactions.
-
The ortho-Trifluoromethyl (-CF₃) Group: The -CF₃ group introduces severe steric hindrance at the biphenyl linkage, forcing the two phenyl rings out of planarity. While this non-planarity disrupts crystal lattice packing (which lowers the melting point and generally enhances thermodynamic solubility), the extreme hydrophobicity of the -CF₃ group drives the partition coefficient (LogP) upward. This severely restricts aqueous solubility at low pH while enhancing solubility in organic solvents.
Predicted Solubility Profile in Common Lab Solvents
Based on the interplay between the highly polar, ionizable headgroup and the lipophilic tail, the thermodynamic solubility profile can be modeled across standard solvent classes.
Table 1: Modeled Thermodynamic Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |
| Aqueous (Acidic) | 0.1 N HCl (pH 1.0) | < 0.01 mg/mL | Compound is fully unionized; the lipophilic biphenyl and -CF₃ groups dominate, preventing hydration. |
| Aqueous (Basic) | PBS Buffer (pH 7.4) | > 10.0 mg/mL | Compound is fully ionized (pKa ~2.2); strong ion-dipole interactions with water drive rapid dissolution. |
| Polar Aprotic | DMSO / DMF | > 50.0 mg/mL | Excellent solvation of both the highly polar -COOH/-NO₂ groups and the lipophilic aromatic rings. |
| Alcohols | Methanol / Ethanol | 10 - 30 mg/mL | Moderate to high solubility driven by hydrogen-bond donation and acceptance with the solvent. |
| Chlorinated | Dichloromethane (DCM) | 5 - 15 mg/mL | Good solubility due to the lipophilic -CF₃ and biphenyl core, though slightly limited by the polar -COOH. |
| Non-Polar | Hexane / Heptane | < 0.1 mg/mL | Poor solubility; non-polarizable solvents cannot disrupt the strong intermolecular H-bonding of the -COOH dimers. |
Experimental Methodology: Self-Validating Thermodynamic Protocol
To empirically validate the solubility of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, the micro-shake-flask method coupled with HPLC-UV remains the "gold standard" in drug discovery [3][4]. This protocol is designed as a self-validating system to ensure thermodynamic (equilibrium) rather than kinetic solubility is measured.
Step-by-Step Shake-Flask Protocol:
-
Saturation Preparation: Accurately weigh 5–10 mg of the compound into a 2 mL glass HPLC vial. Add 1 mL of the target solvent.
-
Causality: An excess of solid must be visibly present. If the compound dissolves completely, the system is not saturated, and the true thermodynamic solubility limit cannot be determined.
-
-
Equilibration: Seal the vials and place them on an orbital shaker at 300 rpm at a constant 25°C for 24 to 48 hours.
-
Causality: Extended shaking overcomes transient supersaturation and ensures the crystal lattice is in true thermodynamic equilibrium with the solvent, preventing artificially inflated kinetic solubility readings.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter (use PVDF for aqueous buffers).
-
Causality: Centrifugation and filtration remove sub-visible colloidal aggregates that would otherwise cause light scattering and falsely elevate UV absorbance readings during quantification.
-
-
HPLC-UV Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of your pre-established standard curve. Analyze via HPLC-UV at the compound's
[5].-
Causality: HPLC separates the target analyte from potential degradation products that might have formed during the 48-hour equilibration, ensuring highly specific quantification.
-
Workflow Visualization
Thermodynamic Shake-Flask Solubility Workflow for Preclinical Drug Candidates.
References
-
A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid | BenchChem | 1
-
E5: Acid Dissociation Constants of Organics | Chemistry LibreTexts |2
-
Absorption and Drug Development: Solubility, Permeability, and Charge State | Barnes & Noble (Alex Avdeef) |3
-
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering | Pharma Excipients | 4
-
Separation Science in Drug Development, Part 2: High-Throughput Characterization | LCGC International | 5
Sources
Technical Guide: Theoretical Molecular Weight & Structural Analysis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
The following technical guide details the theoretical derivation, structural analysis, and experimental validation of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid .
Executive Summary
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237075-29-4) is a functionalized biaryl intermediate critical in the synthesis of advanced pharmacophores, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors. Its structure features a benzoic acid core decorated with a nitro group at the ortho position and a trifluoromethyl-substituted phenyl ring at the para position.[1]
Precise knowledge of its theoretical molecular weight and isotopic distribution is a prerequisite for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations in drug development workflows.
Theoretical Derivation
Chemical Formula Determination
To establish the definitive formula, we deconstruct the molecule into its constituent synthons based on IUPAC nomenclature:
-
Core Scaffold: Benzoic Acid (
).-
Base Formula:
.
-
-
Substituent 1 (Position 2): Nitro group (
).-
Modification: Replace one Hydrogen (
) with . -
Net Change:
.
-
-
Substituent 2 (Position 4): 2-Trifluoromethylphenyl group (
).-
Modification: Replace one Hydrogen (
) at position 4 with the aryl group. -
The substituent is a phenyl ring (
) where one is replaced by a connection to the core, and another (at the ortho position of the ring) is replaced by . -
Substituent Formula:
. -
Net Change:
.
-
Final Summation:
-
Carbons: 7 (Benzoic) + 7 (Substituent) = 14
-
Hydrogens: 6 (Benzoic) - 1 (Pos 2) - 1 (Pos 4) + 4 (Substituent) = 8
-
Nitrogen: 1 (Nitro) = 1
-
Oxygen: 2 (Acid) + 2 (Nitro) = 4
Chemical Formula:
Molecular Weight Calculation
Calculations are performed using IUPAC 2021/2024 Standard Atomic Weights for stoichiometric precision and IUPAC Monoisotopic Masses for mass spectrometry reference.
Table 1: Elemental Composition and Mass Contribution
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) [1] | Total Mass Contribution ( g/mol ) | Monoisotopic Mass (Da) [2] |
| Carbon | C | 14 | 12.011 | 168.154 | 12.00000 |
| Hydrogen | H | 8 | 1.008 | 8.064 | 1.00783 |
| Fluorine | F | 3 | 18.998 | 56.994 | 18.99840 |
| Nitrogen | N | 1 | 14.007 | 14.007 | 14.00307 |
| Oxygen | O | 4 | 15.999 | 63.996 | 15.99491 |
| Total | Average MW | 311.215 g/mol | 311.0405 Da |
Critical Note for Analysts: For HRMS (ESI-), the theoretical
ion should be calculated asDa.
Structural & Conformational Analysis
Understanding the 3D conformation is vital for interpreting NMR spectra and predicting solubility.
-
Steric Clash (Biaryl Axis): The bond connecting the benzoic acid core (C4) and the phenyl ring (C1') allows rotation. However, the presence of the bulky Trifluoromethyl group (-CF3) at the C2' position (ortho on the substituent ring) creates significant steric hindrance with the protons of the benzoic acid ring.
-
Torsion Angle: This forces the two aromatic rings to twist out of coplanarity, likely adopting a dihedral angle between 45° and 90° to minimize repulsive forces.
-
Nitro Group: The nitro group at position 2 is also bulky and may twist out of the plane relative to the carboxylic acid, affecting the acidity (pKa) of the molecule via the ortho-effect.
Visualization: Structural Logic & Synthesis Pathway
The following diagram illustrates the logical assembly of the molecule and the steric interactions governing its shape.
Figure 1: Structural assembly and steric interaction map. The red dotted line indicates the steric clash inducing non-planarity.
Analytical Validation Protocols
As a scientist, relying solely on theoretical values is insufficient. The following protocols provide a self-validating system to confirm the identity of the synthesized or purchased compound.
High-Resolution Mass Spectrometry (HRMS)
Methodology: Electrospray Ionization (ESI) in Negative Mode.
-
Rationale: The carboxylic acid moiety (
) readily deprotonates to form a stable carboxylate anion . Positive mode is often less sensitive for acidic biaryls unless ammonium adducts are targeted.
Protocol:
-
Solvent: Methanol (LC-MS grade).
-
Concentration: 10 µg/mL.
-
Mode: Negative Ion Mode (
). -
Target Ion:
310.0327. -
Acceptance Criteria: Mass error < 5 ppm.
Nuclear Magnetic Resonance (NMR)
Methodology:
-
Why DMSO? The compound contains a carboxylic acid and a nitro group, making it moderately polar. DMSO ensures full solubility and prevents aggregation.
Expected Signals:
-
NMR: A single distinct singlet (or split quartet if coupling is resolved) around -60 ppm (characteristic of aryl-
). -
NMR:
-
Acid Proton: Broad singlet at 13.0–14.0 ppm.
-
Benzoic Ring: 3 aromatic protons. The proton at C3 (between
and Biaryl bond) will be a doublet with small coupling (meta-coupling) or a singlet appearing downfield due to the electron-withdrawing . -
Phenyl Ring: 4 aromatic protons. The multiplet pattern will be complex due to the
group.
-
Synthesis Context (Suzuki-Miyaura Coupling)
If synthesizing this compound, the standard route involves coupling 4-bromo-2-nitrobenzoic acid with 2-(trifluoromethyl)phenylboronic acid .
Figure 2: Standard Suzuki-Miyaura coupling pathway for synthesis.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4][5] [Link]
-
NIST. (2024). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]
Sources
potential biological activity of nitro-substituted biaryl compounds
An In-Depth Technical Guide to the Biological Activity of Nitro-Substituted Biaryl Compounds
Foreword: The Dichotomy of the Nitro-Biaryl Scaffold
In the landscape of medicinal chemistry, few scaffolds present the compelling dichotomy of nitro-substituted biaryl compounds. The nitro group, a compact and potent electron-withdrawing moiety, is simultaneously a versatile pharmacophore and a notorious toxicophore.[1][2] When integrated into a biaryl system—two directly connected aromatic rings—the resulting structures gain unique three-dimensional properties governed by the torsional angle between the rings. This guide delves into the core principles governing the biological activity of these molecules, moving beyond simple protocols to explain the causal relationships that drive their therapeutic potential and associated risks. We will explore their mechanism of action, diverse applications, and the critical structure-activity relationships (SAR) that researchers must navigate in the pursuit of novel therapeutics.
The Core Mechanism: Bioreductive Activation as an Electronic Switch
The biological activity of most nitroaromatic compounds, including biaryls, is not inherent to the parent molecule. Instead, they function as prodrugs that require intracellular metabolic activation.[3] The central event is the bioreduction of the nitro group, a process that fundamentally alters the electronic properties of the molecule and unleashes its cytotoxic potential. This process can be conceptualized as an "electronic switch."
This activation is primarily catalyzed by a family of flavin-containing enzymes known as nitroreductases (NTRs).[4] The reaction can proceed via two main pathways, the specifics of which are often dependent on the local oxygen concentration.
-
Two-Electron Reduction: Under anaerobic or hypoxic conditions, often found in solid tumors or anaerobic bacteria, Type I nitroreductases mediate a direct two-electron reduction of the nitro group (R-NO₂) to a nitroso (R-NO) and subsequently to a highly reactive hydroxylamine (R-NHOH) intermediate.[4][5] This hydroxylamine can then be further processed, but it is this species that is often responsible for the primary cytotoxic effects through covalent modification of DNA and proteins.[6][7]
-
One-Electron Reduction: In the presence of oxygen, Type II nitroreductases typically catalyze a one-electron reduction to form a nitro radical anion (R-NO₂⁻).[5] This radical can be rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle that generates superoxide anions, leading to significant oxidative stress and cellular damage.[5][8]
The hydroxylamine and subsequent electrophilic nitrenium ion (R-NH⁺) are potent electrophiles that can form adducts with nucleophilic sites on cellular macromolecules, most notably DNA, leading to strand breaks, mutations, and ultimately, cell death.[7]
Caption: Figure 1: Bioreductive activation of nitro-biaryl compounds.
Anticancer Activity: Exploiting the Tumor Microenvironment
The hypoxic nature of solid tumors makes them a prime target for nitro-biaryl prodrugs.[3] Healthy, well-oxygenated tissues have low nitroreductase activity and sufficient oxygen to quench the nitro radical anion, minimizing off-target toxicity. In contrast, the hypoxic tumor core provides an ideal environment for reductive activation to highly cytotoxic species.[3]
One study on 1,3-bis(aryl)-2-nitro-1-propene derivatives, which possess a biaryl-like structure, demonstrated potent antiproliferative activities in various malignant cell lines, particularly Burkitt's lymphoma.[9] These compounds were shown to induce apoptosis through caspase activation and PARP cleavage, while having minimal effect on normal peripheral blood mononuclear cells.[9] This selectivity underscores the therapeutic potential of targeting cancer cells with these agents. Research into nitroazoles has also suggested that the one-electron reduction step is crucial for their anticancer activity, with the properties of the resulting nitro anion radicals being significant for inhibiting metastasis.[10]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected nitro-containing compounds against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| (E)-9-(2-nitrovinyl)anthracene | Compound 19g | HG-3 (CLL) | IC₅₀ | 0.17 µM | [9] |
| (E)-9-(2-nitrovinyl)anthracene | Compound 19g | PGA-1 (CLL) | IC₅₀ | 1.3 µM | [9] |
| Nitrostyrene Derivative | Lead Compound | MUTU-1 (Burkitt's) | IC₅₀ | 0.45 µM | [9] |
| Nitrostyrene Derivative | Lead Compound | DG-75 (Burkitt's) | IC₅₀ | 1.41 µM | [9] |
| 5-nitrofuran-thiazolidinone | Compound 14b | MCF-7 (Breast) | IC₅₀ | 0.85 µM | [11] |
| 5-nitrofuran-thiazolidinone | Compound 14b | MDA-MB-231 (Breast) | IC₅₀ | 6.61 µM | [11] |
| Benzimidazolyl-retrochalcone | Compound 2 | HCT-116 (Colon) | IC₅₀ | 0.83 µM | [12] |
| Benzimidazolyl-retrochalcone | Compound 2 | PC3 (Prostate) | IC₅₀ | 1.08 µM | [12] |
Antimicrobial & Antiparasitic Activity: A Broad Spectrum of Action
Nitro-biaryl and related heterocyclic structures have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and parasites.[6][7] The mechanism often mirrors that seen in anticancer applications: reductive activation within the microorganism leads to the generation of toxic intermediates that damage DNA and inhibit essential enzymes.[6][7]
For example, a series of amino/nitro-substituted 3-arylcoumarins were evaluated for antibacterial activity. The results clearly showed that a nitro group at the 6-position of the coumarin ring was essential for activity against Staphylococcus aureus.[13] Similarly, heteroaryl bishydrazono nitroimidazoles have shown potent, broad-spectrum antibacterial profiles, including against methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism for these complex molecules is multifaceted, involving disruption of the cell membrane, induction of reactive oxygen species (ROS), and intercalation with DNA gyrase.[1]
In the realm of mycology, nitro-containing compounds have been shown to inhibit 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi, via an electrostatic interaction between the nitro group and the enzyme's heme iron.[6][7]
Data Presentation: In Vitro Antimicrobial Activity
| Compound Class | Specific Compound | Microorganism | Activity Metric | Value (µM) | Reference |
| Nitrated Pyrrolomycin | Compound 4b | S. aureus | MIC | 20 | [6][7] |
| Nitrated Pyrrolomycin | Compound 4d | P. aeruginosa | MIC | 30 | [6][7] |
| 3-Arylcoumarin | Compound 4 | S. aureus | MIC | 32 µg/mL | [13] |
| 3-Arylcoumarin | Compound 6 | S. aureus | MIC | 16 µg/mL | [13] |
| Nitrotriazole | Compound 17b | C. krusei | MIC | 1 | [6][7] |
| Bishydrazono Nitroimidazole | Compound 4 | MRSA | MIC | 1-2 µg/mL | [1] |
Anti-inflammatory Activity: Modulating Immune Pathways
Chronic inflammation is implicated in a host of diseases. Nitro-substituted compounds have emerged as potential anti-inflammatory agents by targeting key signaling pathways. Biaryl amide compounds, for instance, have been shown to reduce zymosan-induced inflammatory responses in macrophages.[14] They achieve this by downregulating the expression of Dectin-1, a pattern recognition receptor, which in turn suppresses downstream transcription factors like NF-κB, NFAT, and AP-1.[14]
Other studies have shown that nitrostyrene derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[15][16] The mechanism involves the inhibition of key inflammatory signaling cascades, including the NF-κB and ERK pathways.[15]
Caption: Figure 2: Inhibition of the NF-κB inflammatory pathway.
The Crucial Role of Structure-Activity Relationship (SAR)
Optimizing the therapeutic window of nitro-biaryl compounds requires a deep understanding of their SAR. Key structural features dictate potency, selectivity, and toxicity.
-
Position and Number of Nitro Groups : As seen with 3-arylcoumarins, the precise location of the nitro group can be an absolute requirement for activity.[13] For other scaffolds, the total number of nitro groups, and thus the overall electron-withdrawing effect, may be more critical than their specific positions.[6] Adding a nitro group to the para position of a phenyl ring often enhances antimicrobial activity.[17]
-
The Biaryl Dihedral Angle : The rotational freedom between the two aryl rings is a key determinant of a molecule's shape and its ability to fit into a target's binding pocket. Introducing bulky substituents at the ortho positions of the biaryl system forces a non-planar conformation due to steric hindrance.[18] This twist can be exploited to reduce unwanted off-target effects (e.g., by preventing DNA intercalation) or to optimize interactions with a specific enzyme active site. The interplay between steric repulsion and electronic effects dictates the preferred conformation.[18]
-
Other Substituents : The nature of other functional groups on the biaryl scaffold is critical. Lipophilicity, hydrogen bonding capacity, and electronic properties all modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[10]
Experimental Protocols: From Synthesis to Biological Evaluation
A logical workflow is essential for the discovery and validation of novel nitro-biaryl compounds. This involves robust synthetic methods followed by a cascade of biological assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 12. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biaryl amide compounds reduce the inflammatory response in macrophages by regulating Dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
Executive Summary & Strategic Analysis
The synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid presents a classic "Push-Pull" conflict in cross-coupling chemistry. While the electron-withdrawing nitro group (
This application note details a robust protocol designed to overcome the "Ortho-Effect" —the steric repulsion between the bulky
The Chemical Challenge
-
Steric Hindrance: The
group (Van der Waals radius isopropyl) at the ortho position of the boronic acid significantly retards the transmetallation step. -
Catalyst Poisoning: The free carboxylic acid moiety can form stable, unreactive carboxylate-palladium complexes, dampening the catalytic cycle.
-
Electronic Activation: The 4-bromo-2-nitrobenzoic acid core is electronically activated, making it prone to homocoupling or dehalogenation if the cross-coupling is too slow.
Retrosynthetic Strategy & Workflow
To maximize yield and purity, we recommend a Protection-Coupling-Deprotection strategy (Route A) over the direct coupling of the free acid (Route B), although both are detailed below. Route A mitigates catalyst poisoning and simplifies purification.
Figure 1: Strategic workflow comparing the robust Ester Route (A) against the Direct Route (B).
Critical Process Parameters (CPP)
The success of this reaction hinges on the specific ligand choice to handle the
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(OAc)₂ + SPhos (or XPhos) | SPhos is crucial. Its electron-rich nature facilitates oxidative addition, while its biaryl bulk accelerates reductive elimination in sterically hindered systems [1]. |
| Alternative Cat. | Pd(dppf)Cl₂ · DCM | A robust "workhorse" catalyst, effective if SPhos is unavailable, though reaction times will be longer. |
| Base | K₃PO₄ (Potassium Phosphate) | Carbonates ( |
| Solvent | Toluene / Water (4:1) | The biphasic system ensures solubility of the organic ester and the inorganic base. Water is essential for the boronic acid activation mechanism. |
| Temperature | 90°C - 100°C | High thermal energy is required to overcome the rotational barrier created by the ortho- |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Via Methyl Ester)
This route is recommended for scale-up (>1g) and purity-critical applications.
Step 1: Esterification (Preparation)
Dissolve 4-bromo-2-nitrobenzoic acid in Methanol (10 vol) with catalytic
Step 2: Cross-Coupling
Reagents:
-
Methyl 4-bromo-2-nitrobenzoate (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.3 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Note: Pre-complexed Pd-SPhos G3 is preferred if available.
-
-
Base:
(3.0 equiv)[1] -
Solvent: Toluene (10 vol) / Water (2 vol)
Procedure:
-
Charge: In a reaction vessel equipped with a condenser, add the aryl bromide ester, boronic acid, and
. -
Degas: Add Toluene and Water. Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add the Pd source and Ligand (or pre-catalyst) under positive inert gas pressure.
-
Reaction: Heat to 95°C with vigorous stirring (800 rpm).
-
Checkpoint: Monitor by HPLC/TLC after 2 hours. The reaction typically completes in 4-6 hours.[2]
-
-
Work-up: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[1][2] Wash combined organics with Brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Step 3: Hydrolysis[3]
-
Dissolve the coupled ester in THF/Water (1:1).
-
Add LiOH (3.0 equiv). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2. The target acid will precipitate.[2] Filter and dry.[1][2]
Protocol B: Direct Coupling (High-Throughput/Green)
Suitable for small-scale library synthesis where isolation steps must be minimized.
Reagents:
-
4-Bromo-2-nitrobenzoic acid (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)
-
Base:
(3.5 equiv) - Excess base required to neutralize the acid first. -
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Combine all solid reagents in a microwave vial or pressure tube.
-
Add degassed solvent mixture.[4]
-
Heat to 100°C (or 120°C in Microwave for 30 mins).
-
Work-up: Dilute with water. Wash with DCM (removes non-acidic impurities/dimers).
-
Isolation: Acidify the aqueous layer with HCl. Extract the product into EtOAc.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle helps in troubleshooting low yields. The diagram below highlights the "Steric Kill Zone" where the reaction often fails without the correct ligand.
Figure 2: The Suzuki Catalytic Cycle. The red node indicates the critical failure point caused by the 2-CF3 group, which is mitigated by using Buchwald ligands (SPhos).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to SPhos Pd G3 or XPhos . Ensure inert atmosphere is rigorous. |
| Protodeboronation | Unstable Boronic Acid | The 2-CF3 boronic acid is prone to hydrolytic cleavage. Increase boronic acid equivalents to 1.5-2.0 . Lower temperature slightly (85°C) and extend time. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents. Ensure the system is under positive Nitrogen pressure. |
| Black Precipitate | Pd Precipitation (Pd Black) | Ligand concentration is too low. Add excess free ligand (SPhos) to stabilize Pd(0). |
References
-
Buchwald, S. L., et al. "Universal ligands for Suzuki-Miyaura reactions: SPhos and XPhos."[5][6] Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995, 95(7), 2457–2483.
-
Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling." Organic Chemistry Frontiers, 2014.[8]
-
BenchChem Application Notes. "Suzuki Coupling of 2-Amino-4-bromo-6-nitrobenzoic Acid."
Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling 2-nitro-4-bromobenzoic acid derivatives or palladium catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Palladium Catalyst Selection and Protocols for Sterically Hindered Biaryl Synthesis
The synthesis of sterically hindered biaryls—particularly tri-ortho and tetra-ortho-substituted systems—remains one of the most formidable challenges in modern cross-coupling chemistry. These privileged scaffolds are ubiquitous in active pharmaceutical ingredients (APIs), chiral ligands, and functional materials. However, as steric bulk increases, traditional palladium catalysts fail, leading to stalled reactions, catalyst deactivation, and competitive side reactions such as protodeboronation.
This application note provides a comprehensive, mechanistically grounded guide for drug development professionals and synthetic chemists to select the optimal palladium catalyst systems and execute self-validating protocols for hindered biaryl synthesis.
Mechanistic Bottlenecks in Hindered Suzuki-Miyaura Couplings
In a standard Pd-catalyzed Suzuki-Miyaura coupling, the catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination. For sterically congested substrates, the primary thermodynamic bottleneck shifts to the reductive elimination step[1].
The steric clash between the bulky ortho-substituents of the two trans-oriented aryl groups on the Pd(II) intermediate significantly raises the activation energy (
-
Steric Bulk and Bite Angle : Bulky ligands force the two aryl groups closer together on the Pd center, mechanically lowering the energy barrier for reductive elimination.
-
Secondary Metal-Ligand Interactions : Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) feature a lower aromatic ring that engages in secondary
-interactions with the Pd center. This stabilizes the highly reactive monoligated Pd(0) active species during the catalytic cycle[1][2]. -
Conformational Flexibility : For extreme tetra-ortho-substituted systems, rigid bulk is insufficient and often prevents the preceding transmetalation step. Ligands must possess "flexible steric bulk." For instance, N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPent utilize flexible isopentyl groups that dynamically adapt to the extreme steric demands of the transition state[3]. Similarly, Trineopentylphosphine (TNpP) provides a conformationally flexible environment that allows the coupling of sterically demanding substrates where rigid ligands fail[4].
Logical decision matrix for selecting palladium catalysts based on substrate steric hindrance.
Quantitative Catalyst Selection Matrix
Selecting the correct catalyst prevents costly optimization loops. The table below summarizes the quantitative performance profiles of elite ligand classes when applied to sterically hindered cross-couplings.
| Catalyst / Ligand System | Ligand Class | Optimal Substrate Hindrance | Mechanistic Advantage | Typical Yield (Tetra-ortho) |
| SPhos / XPhos | Dialkylbiaryl phosphine | Di- to Tri-ortho | Secondary Pd-arene interaction stabilizes monoligated Pd(0)[2]. | < 10% (Fails) |
| TNpP | Trialkylphosphine | Tri- to Tetra-ortho | High conformational flexibility adapts to substrate bulk[4]. | 75 - 90% |
| Pd-PEPPSI-IPr | NHC-Pd Complex | Tri-ortho | Strong | 40 - 60% |
| Pd-PEPPSI-IPent | Flexible NHC-Pd | Tetra-ortho | Isopentyl chains provide dynamic, flexible steric shielding[3]. | 85 - 99% |
| Pd-PEPPSI-IPentAn | Bulky Backbone NHC-Pd | Tetra-ortho | Acenaphthyl backbone enhances moisture/air stability[5]. | 80 - 95% |
Experimental Protocols & Causality
The following protocols are designed as self-validating systems. Experimental choices regarding base and solvent are not arbitrary; they dictate the success of the transmetalation step.
Protocol A: Synthesis of Tetra-ortho-substituted Biaryls (Extreme Hindrance)
This protocol utilizes the highly flexible Pd-PEPPSI-IPent catalyst to force the coupling of fully obstructed substrates[3].
Causality of Reagents:
-
Base (K3PO4): Weaker bases (like Na2CO3) fail to adequately activate the hindered boronic acid. K3PO4 provides the exact basicity required to form the reactive boronate complex without accelerating the competitive protodeboronation pathway[6].
-
Solvent (Toluene/H2O): A biphasic system is mandatory. Water solubilizes the inorganic phosphate, facilitating the transfer of the phosphate/hydroxide to the Pd center, which is a prerequisite for transmetalation[6].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge a flame-dried Schlenk flask with the sterically hindered aryl halide (1.0 mmol), the bulky arylboronic acid (2.0 mmol), and anhydrous K3PO4 (3.0 mmol).
-
Self-Validation Check: The 2.0 equivalence of boronic acid acts as a buffer. If GC-MS monitoring later shows high levels of deboronated arene, the excess ensures enough active boron species remains to drive the reaction to completion.
-
-
Catalyst Addition: Add Pd-PEPPSI-IPent (0.02 mmol, 2.0 mol%).
-
Solvent Addition: Inject anhydrous, degassed toluene (4.0 mL) followed by degassed deionized water (0.8 mL) via syringe.
-
Reaction Execution: Seal the flask and heat at 60–100 °C for 12–24 hours. Stir vigorously (≥ 1000 rpm) to overcome mass transfer limitations inherent to the biphasic mixture.
-
In-Process Monitoring: After 12 hours, sample the organic layer. Analyze via GC-MS. If the aryl halide persists alongside the protodeboronated byproduct, halt the reaction, as the active boronic acid has been depleted. (Remedy for future runs: lower temperature to 60 °C and increase boronic acid to 2.5 equiv).
-
Workup & Isolation: Cool to room temperature. Dilute the mixture with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the synthesis of highly congested biaryls.
Protocol B: Enantioselective Synthesis of Biaryl Atropisomers
For the synthesis of axially chiral biaryls (atropisomers) without the need for downstream kinetic resolution, chiral NHC-Pd catalysts or chiral Buchwald-type ligands are employed[7].
Causality of Reagents:
-
Solvent (2-MeTHF): Unlike standard THF or Toluene, 2-MeTHF provides excellent solubility for the bulky substrates while coordinating weakly enough to not disrupt the delicate chiral pocket created by the bulky NHC ligand[7].
Step-by-Step Methodology:
-
Charge a reaction vial with the aryl bromide (1.0 equiv), bulky ortho-substituted arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and the chiral bulky NHC-Pd catalyst (2.5–5.0 mol%)[7].
-
Evacuate and backfill the vial with Argon three times.
-
Add anhydrous 2-MeTHF to achieve a 0.2 M concentration.
-
Stir the reaction mixture at 40–60 °C for 12–24 hours. Note: Do not exceed 60 °C to prevent thermal racemization of the newly formed biaryl axis.
-
Quench with water, extract with EtOAc, and purify via chromatography. Determine enantiomeric excess (ee) via chiral HPLC.
References
1.[7] Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. acs.org. 7 2.[5] Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. acs.org. 5 3.[1] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. acs.org. 1 4.[6] Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides - ResearchGate. researchgate.net. 6 5.[3] Pd-PEPPSI-IPent as Catalyst for the Synthesis of Highly Congested Biaryls. thieme-connect.com. 3 6.[2] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. chemrxiv.org. 2 7.[4] Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications. acs.org.4
Sources
using 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid as a pharmaceutical intermediate
Application Note: Strategic Synthesis and Utilization of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid
Executive Summary
This Application Note details the optimized synthesis and quality control protocols for 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid , a specialized biaryl intermediate. This molecule represents a critical scaffold in medicinal chemistry, particularly for the development of CFTR modulators (Cystic Fibrosis therapeutics), ROR
The primary challenge in utilizing this intermediate lies in its construction: forming a biaryl bond between a nitro-substituted benzoate and an ortho-trifluoromethyl phenyl ring introduces significant steric strain (the "ortho-effect"). This guide provides a field-proven protocol using high-activity palladium catalysis to overcome these steric barriers, ensuring high yield and purity for downstream pharmaceutical applications.
Chemical Context & Structural Analysis
The target molecule features a benzoic acid core with a nitro group at the C2 position and a 2-(trifluoromethyl)phenyl moiety at the C4 position.
-
Pharmacophore Utility: The ortho-trifluoromethyl group acts as a "metabolic shield," blocking oxidative metabolism on the phenyl ring while locking the biaryl axis into a specific conformation due to steric bulk (atropisomerism potential).
-
Downstream Versatility: The C2-nitro group is a "masked" amine. Subsequent reduction yields a 4-biaryl-anthranilic acid , a privileged structure for synthesizing quinazolinones and benzamides found in bioactive compounds like Lumacaftor analogues.
Key Physical Properties
| Property | Value (Approx.) | Note |
| Molecular Formula | C | |
| Molecular Weight | 311.21 g/mol | |
| Solubility | DMSO, MeOH, EtOAc | Poor in water/hexanes |
| pKa | ~3.5 (Carboxylic Acid) | Acidic extraction viable |
Synthetic Protocol: Sterically Demanding Suzuki Coupling
The synthesis relies on a Suzuki-Miyaura cross-coupling. Standard conditions often fail due to the steric clash between the bulky ortho-CF
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| 4-Bromo-2-nitrobenzoic acid | 1.0 | Electrophile (Starting Material A) |
| 2-(Trifluoromethyl)phenylboronic acid | 1.2 - 1.3 | Nucleophile (Starting Material B) |
| Pd(dppf)Cl | 0.03 (3 mol%) | Catalyst (High steric tolerance) |
| Potassium Carbonate (K | 3.0 | Base (Activates boronic acid) |
| 1,4-Dioxane / Water (4:1) | Solvent | 0.2 M Concentration |
Step-by-Step Procedure
-
Inert Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe. Flame-dry or purge with N
for 15 minutes. -
Charging: Add 4-Bromo-2-nitrobenzoic acid (1.0 eq) and 2-(Trifluoromethyl)phenylboronic acid (1.2 eq) to the flask.
-
Solvent Addition: Add pre-degassed 1,4-Dioxane and Water (4:1 ratio). Sparge with nitrogen for another 10 minutes. Critical: Oxygen inhibits the Pd cycle.
-
Base & Catalyst: Add K
CO (3.0 eq) followed quickly by the Pd catalyst (3 mol%). -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the bromide starting material is <1%.
-
Workup (Acid-Base Purification):
-
Cool to room temperature.[3][4] Filter through Celite to remove Pd black; wash with EtOAc.
-
Partition: Transfer filtrate to a separatory funnel. Add 1N NaOH (aq) to adjust pH > 10. The product (carboxylate) moves to the aqueous layer; non-acidic impurities (protodeboronated byproducts) stay in the organic layer.
-
Wash: Wash the aqueous layer twice with EtOAc. Discard organic washes.
-
Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH ~2. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with water and cold pentane. Dry in a vacuum oven at 45°C.
-
Process Visualization
Workflow Logic (DOT Diagram)
Caption: Figure 1. Optimized synthetic workflow emphasizing the acid-base purification strategy to remove non-acidic byproducts.
Quality Control & Analytical Protocols
Due to the potential for "homocoupling" of the boronic acid, rigorous QC is required.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide/Acid) |
| Retention Time | Product elutes ~12-14 min (highly lipophilic due to CF |
NMR Validation (Diagnostic Signals)
-
F NMR: Look for a singlet around -58 to -62 ppm (characteristic of Ar-CF
). - H NMR: The proton ortho to the nitro group (H3 of benzoic acid) will appear as a doublet with a small coupling constant (meta-coupling) around 8.0–8.2 ppm , shifted downfield by the nitro group.
Downstream Application: Nitro Reduction
The primary utility of this intermediate is conversion to the anthranilic acid derivative for amide coupling.
Protocol:
-
Dissolve the nitro-acid in Methanol.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H
balloon (1 atm) for 4 hours. Note: High pressure is rarely needed and may defluorinate the CF group if temperature is uncontrolled. -
Filter through Celite.
-
Result: 2-Amino-4-(2-trifluoromethylphenyl)benzoic acid.
Pathway Logic (DOT Diagram)
Caption: Figure 2. Downstream transformation of the nitro intermediate into the bioactive amino-scaffold.
Troubleshooting & Optimization
-
Problem: Low Conversion / Stuck Reaction.
-
Cause: Steric hindrance preventing transmetallation.
-
Solution: Switch catalyst to XPhos Pd G3 or Sphos Pd G2 . These bulky, electron-rich ligands are designed for sterically congested biaryls. Increase temperature to 100°C (switch solvent to Toluene/Water).
-
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: Heating boronic acid with base for too long before coupling occurs.
-
Solution: Add the boronic acid slowly to the hot reaction mixture or use a large excess (1.5 eq).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Vertex Pharmaceuticals. (2011). Patent WO2011119984A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (Describes synthesis of biaryl anthranilic acid precursors for CFTR). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Gong, H., et al. (2018). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. CN Patent 108191667B.[5] (Provides context on nitro-benzoate scaffold synthesis). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
Introduction: A Versatile Scaffold in Modern Chemistry
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid is a highly functionalized biaryl compound that serves as a pivotal starting material in medicinal chemistry and materials science.[1][2] Its structure is characterized by three distinct and reactive functional regions: a carboxylic acid group, an ortho-positioned nitro group, and a trifluoromethyl-substituted phenyl ring. This unique arrangement offers a versatile platform for a wide array of chemical modifications.
The carboxylic acid provides a handle for esterification and amidation, allowing for the introduction of diverse molecular fragments.[3] The nitro group can be readily reduced to an amine, which opens up a vast landscape of subsequent chemical transformations, including the formation of heterocyclic systems.[4] Furthermore, the trifluoromethyl (CF3) group is a highly sought-after moiety in drug design, known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[5]
This technical guide provides detailed protocols and expert insights into several key synthetic routes for preparing valuable derivatives from this versatile precursor. The methodologies discussed herein are designed to be robust and adaptable for researchers in drug discovery and chemical development.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is often the initial site for derivatization, providing a straightforward entry point to introduce new functionalities and modulate the physicochemical properties of the parent molecule.
Synthesis of Amide Derivatives via Acyl Chloride Intermediate
The formation of an amide bond is a cornerstone of medicinal chemistry. A reliable method to achieve this is through the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. This two-step process ensures high yields and accommodates a broad range of amine coupling partners.
Causality and Experimental Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[6] The subsequent nucleophilic acyl substitution by an amine is typically rapid and high-yielding.
Protocol 1: General Procedure for Amide Synthesis
Step A: Formation of 2-Nitro-4-(2-trifluoromethylphenyl)benzoyl chloride
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-5.0 eq) as the solvent and reagent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 76 °C) and stir for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary Table: Amide Synthesis
| Parameter | Details |
| Starting Material | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |
| Reagents (Step A) | Thionyl chloride, DMF (cat.) |
| Reagents (Step B) | Desired amine, Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Step A: Reflux; Step B: 0 °C to Room Temp. |
| Reaction Time | 3-20 hours (total) |
| Typical Yield | 75-95% |
Workflow for Amide Synthesis
Caption: General workflow for two-step amide synthesis.
Synthesis of Ester Derivatives
Esterification of the carboxylic acid can be achieved through several methods. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and cost-effective approach. Alternatively, for more sensitive substrates or to achieve higher yields, the reaction can proceed via the acyl chloride intermediate, similar to amide synthesis.
Causality and Experimental Rationale: In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, and typically an excess of the alcohol is used, or water is removed to drive the equilibrium towards the product. A patent describes the preparation of the methyl ester by reacting the corresponding benzamide with a sulfuric acid-methanol solution, which is a variation of this principle.[3]
Protocol 2: Fischer Esterification
-
In a round-bottom flask, dissolve 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ester by column chromatography if necessary.
Data Summary Table: Ester Synthesis
| Parameter | Details |
| Starting Material | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |
| Reagents | Alcohol (e.g., Methanol), H₂SO₄ (cat.) |
| Solvent | The reacting alcohol |
| Temperature | Reflux |
| Reaction Time | 4-24 hours |
| Typical Yield | 60-90% |
Part 2: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a powerful synthetic step, converting an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group.[4] This opens the door to a wide range of subsequent reactions, including diazotization, acylation, and the synthesis of nitrogen-containing heterocycles.
Causality and Experimental Rationale: Catalytic hydrogenation is one of the cleanest and most efficient methods for nitro group reduction.[4] A heterogeneous catalyst, such as palladium on carbon (Pd/C), is used in the presence of hydrogen gas. The reaction occurs on the surface of the catalyst, where the nitro group is sequentially reduced to the amine without affecting the carboxylic acid or the trifluoromethyl group.[7] The product, an anthranilic acid derivative, is a valuable building block.
Protocol 3: Catalytic Hydrogenation of the Nitro Group
-
To a hydrogenation vessel, add 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material).
-
Seal the vessel and purge it with nitrogen or argon before introducing hydrogen gas (H₂).
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the desired 2-Amino-4-(2-trifluoromethylphenyl)benzoic acid. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Data Summary Table: Nitro Group Reduction
| Parameter | Details |
| Starting Material | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |
| Reagents | Hydrogen (H₂), 10% Pd/C |
| Solvent | Methanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-4 atm (50 psi) |
| Reaction Time | 2-12 hours |
| Typical Yield | >95% |
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Part 3: Advanced Synthesis - Formation of Heterocyclic Scaffolds
The unique 2-nitrobiphenyl structure of the starting material is an ideal precursor for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.
Synthesis of Carbazole Derivatives via Cadogan Reaction
The Cadogan reaction is a classic and effective method for the deoxygenative cyclization of 2-nitrobiphenyls to form carbazoles.[8] This transformation is typically mediated by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite.
Causality and Experimental Rationale: The mechanism of the Cadogan reaction involves the deoxygenation of the nitro group by the phosphine reagent to form a nitrene intermediate. This highly reactive nitrene then undergoes intramolecular electrophilic insertion into a C-H bond on the adjacent phenyl ring to form the fused pyrrole ring of the carbazole system. The reaction requires high temperatures to facilitate the formation of the nitrene.[8]
Protocol 4: Cadogan Reductive Cyclization
-
In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Add a high-boiling point solvent, such as 1,2,4-trichlorobenzene (TCB) or diphenyl ether, to achieve a substrate concentration of approximately 0.1 M.
-
Under an inert atmosphere, heat the reaction mixture to reflux (approx. 214 °C for TCB) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product can be isolated by direct precipitation upon cooling or by removing the solvent under high vacuum.
-
Purify the crude product, a substituted carbazole-carboxylic acid, by column chromatography or recrystallization.
Data Summary Table: Cadogan Reaction
| Parameter | Details |
| Starting Material | 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid |
| Reagents | Triphenylphosphine (PPh₃) |
| Solvent | 1,2,4-Trichlorobenzene (TCB) |
| Temperature | Reflux (~214 °C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 50-70% |
Part 4: Synthesis of the Starting Material
Understanding the synthesis of the core scaffold, 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, provides valuable context. While several routes exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a modern and highly versatile method for constructing the central biaryl C-C bond.[9][10]
Causality and Experimental Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[11][12] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[9] This method offers mild reaction conditions and excellent functional group tolerance.[13]
Workflow for Suzuki-Miyaura Synthesis of the Precursor
Caption: Retrosynthetic approach via Suzuki-Miyaura coupling.
References
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis. Benchchem.
- A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. QuickCompany.
- US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- 2-Nitro-4-(trifluoromethyl)benzoic acid 98 320-94-5. Sigma-Aldrich.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC.
- An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid. Benchchem.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Suzuki Coupling. Organic Chemistry Portal.
- benchmark studies for 2-(4-nitrophenyl)benzoic acid synthesis protocols. Benchchem.
- Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.
- Synthesis of N-trifluoromethyl amides
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid. ChemScene.
- SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.
- An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Benchchem.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Association of Universities of Russia and Belarus.
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orientjchem.org [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
protocol for the reduction of the nitro group to an amine on a biaryl scaffold
Executive Summary & Scientific Context
The biaryl scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors, AT1 antagonists (e.g., Valsartan), and liquid crystals. However, reducing a nitro group installed on a biaryl system presents unique challenges compared to simple nitrobenzenes:
-
Atropisomerism & Steric Shielding: Ortho-substituted biaryls exhibit significant twist angles. A nitro group buried in this cleft is often inaccessible to heterogeneous catalysts (Pd/C), leading to stalled reactions or high catalyst loading requirements.
-
Chemoselectivity: Biaryl coupling (Suzuki-Miyaura) often leaves residual halides or requires halogenated precursors for subsequent diversification. Standard hydrogenation frequently results in hydrodehalogenation.
-
Solubility: Extended biaryl systems often suffer from poor solubility in standard alcoholic solvents, necessitating specific co-solvent systems.
This guide moves beyond generic textbook procedures, offering three field-proven protocols optimized for the biaryl context.
Strategic Decision Matrix
Before selecting a reagent, analyze the substrate's functional group profile and steric environment.
Figure 1: Strategic selection guide for nitro reduction methods based on substrate chemotype.
Protocol A: Iron-Mediated Reduction (The Chemoselective Standard)
Best For: Substrates containing Halides (Cl, Br, I), Nitriles, Aldehydes, or Ketones. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.
The "Biaryl" Modification
Standard protocols use EtOH/Water. However, lipophilic biaryls often precipitate out of aqueous ethanol, coating the iron and stalling the reaction. This protocol uses a THF/MeOH/Water ternary system to maintain solubility of the twisted biaryl scaffold.
Materials
-
Substrate: 1.0 equiv
-
Iron Powder: 5.0 equiv (325 mesh preferred for surface area)
-
Ammonium Chloride (NH₄Cl): 5.0 equiv
-
Solvent System: THF:MeOH:Water (2:1:1 ratio)
Step-by-Step Methodology
-
Solvation: Dissolve the biaryl nitro compound in THF and MeOH. Ensure complete dissolution before adding water.
-
Activation: Add the NH₄Cl dissolved in the water portion. Note: The solution will be biphasic or cloudy.
-
Iron Addition: Add Fe powder in one portion with vigorous stirring.
-
Thermal Initiation: Heat to 60–70 °C.
-
Expert Insight: You will observe an induction period (10–20 mins) where nothing happens. Suddenly, the internal temp will spike, and the grey iron will turn rusty/brown (formation of Fe₂O₃/Fe₃O₄). Do not overheat during the induction phase to avoid a runaway exotherm.
-
-
Monitoring: Monitor by LCMS. Look for the disappearance of the Nitro peak (M) and appearance of Amine (M-30).
-
Warning: If you see M-16 (Nitroso) or M-14 (Hydroxylamine), the reaction is incomplete. Add 2 equiv more Fe and continue heating.
-
-
Workup (The Critical Step):
-
Cool to RT. Dilute with excess EtOAc (to solubilize the biaryl amine).
-
Filter through a Celite pad .[1]
-
Crucial: The iron oxide sludge traps lipophilic biaryls. Wash the Celite pad with hot EtOAc or 10% MeOH in DCM until the filtrate runs clear.
-
Wash organic filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Catalytic Transfer Hydrogenation
Best For: Clean substrates (no halides) or scale-up where metal waste (Fe sludge) is prohibitive. Why Transfer Hydrogenation? Using Ammonium Formate or Hydrazine instead of H₂ gas often provides better kinetic control and lower flammability risks.
Materials
-
Catalyst: 10 wt% Pd/C (50% water wet). Use 10% w/w relative to substrate.
-
Hydrogen Donor: Ammonium Formate (5.0 equiv).
-
Solvent: MeOH or EtOH (0.1 M concentration).
Methodology
-
Inerting: Purge the reaction vessel with Nitrogen. (Pd/C + MeOH + Air = Fire hazard).
-
Addition: Add Pd/C catalyst to the vessel under Nitrogen flow.
-
Substrate: Add the biaryl substrate dissolved in MeOH.
-
Donor Addition: Add Ammonium Formate.
-
Reaction: Stir at reflux. Evolution of CO₂ and NH₃ gas will occur (ensure venting).
-
Selectivity Tip: If the substrate contains a Chlorine atom, add 0.5 equiv of Diphenylsulfide . This "poisons" the catalyst sufficiently to stop dehalogenation while allowing nitro reduction [1].
Protocol C: Stannous Chloride (The Steric Solution)
Best For: Highly hindered ortho,ortho-disubstituted biaryls where the nitro group is sterically "locked" and cannot access the surface of heterogeneous catalysts (Fe or Pd). SnCl₂ functions in solution phase.
Materials
-
Solvent: EtOH or EtOAc (Anhydrous conditions are milder).
Methodology
-
Dissolution: Dissolve substrate in EtOH.
-
Addition: Add SnCl₂·2H₂O.[3] The solution is usually clear.
-
Heat: Reflux (70–80 °C) for 2–4 hours.
-
The "Tin Emulsion" Workup:
-
Sn reactions are notorious for forming impossible emulsions during extraction.
-
Solution: Cool to RT. Pour mixture into ice water.
-
Adjust pH to ~8 with saturated NaHCO₃ .
-
Key Step: If a milky emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins. This chelates the Tin and separates the layers cleanly.
-
Experimental Workflow & Quality Control
Figure 2: Generalized workflow emphasizing the critical solvent wash step required for lipophilic biaryl amines.
Quality Control: The Hydroxylamine Trap
Partial reduction leads to the hydroxylamine intermediate (R-NHOH). This is often stable in biaryls due to steric protection.
-
Detection: Hydroxylamines often stain distinctively on TLC (brown/black) compared to bright yellow/fluorescent amines.
-
Removal: If detected, re-subject the crude material to the reaction conditions for another 2 hours. Purification by silica chromatography is difficult as hydroxylamines streak; oxidation to the nitroso or reduction to the amine is preferred.
Data Summary Table
| Feature | Fe / NH₄Cl | Pd/C Transfer Hydrog.[7][8] | SnCl₂ |
| Halogen Tolerance | Excellent | Poor (unless poisoned) | Excellent |
| Steric Access | Moderate | Low (Surface dependent) | High (Solution phase) |
| Workup Difficulty | Moderate (Sludge) | Easy (Filtration) | Hard (Emulsions) |
| Scalability | High | High | Low (Waste disposal) |
References
-
Iron-Mediated Reduction Mechanisms: Sussman, S. (1948). Catalytic Reduction of Nitro Compounds.[1][4][5][7][9][10][11][12][13][14] Industrial & Engineering Chemistry, 40(9). [Link]
-
Tin Chloride Reduction Protocols: Bellamy, F. D., & Ou, K. (1984).[1][5] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][5] Tetrahedron Letters, 25(8), 839-842.[5] [Link]
-
General Review of Nitro Reduction: Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 20(11). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 8. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Efficiency Amide Bond Formation with Sterically Hindered 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of amide bonds. However, utilizing highly functionalized biaryl building blocks such as 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid presents significant synthetic bottlenecks. This application note details the mechanistic challenges associated with this specific substrate—namely, severe steric hindrance and electronic deactivation—and provides field-proven, scalable protocols to achieve high-yielding amidation. By leveraging Propylphosphonic anhydride (T3P) or optimized acid chloride generation, chemists can bypass the limitations of standard carbodiimide coupling reagents.
Mechanistic Rationale: The Challenge of the Ortho-Nitro Biaryl System
The difficulty in coupling 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid stems from two distinct physicochemical properties inherent to its structure:
-
Steric Hindrance and the "Ortho Effect" : The bulky nitro group positioned ortho to the carboxylic acid sterically forces the carboxyl group out of the coplanar alignment with the benzene ring[1]. This physical obstruction prevents the formation of bulky active ester intermediates (such as the O-acylisourea formed when using EDC or DCC), blocking the subsequent approach of the nucleophilic amine[2].
-
Electronic Deactivation : While the ortho-nitro group increases the acidity of the protonated carboxylic acid, its strong electron-withdrawing nature stabilizes the resulting carboxylate anion. This makes the carboxylate a poor nucleophile during the initial attack on standard coupling reagents, leading to sluggish activation rates and incomplete conversion[2].
To overcome these activation energy barriers, standard reagents (EDC/HOBt) must be replaced with reagents capable of generating highly reactive, sterically accommodating intermediates. 3 has emerged as an exceptional reagent for such difficult couplings, combining high product purities with excellent yields[3]. Alternatively, for the most recalcitrant secondary amines, conversion to an 4 remains a highly reliable, albeit more hazardous, approach[4].
Caption: Workflow for selecting the optimal amidation strategy for sterically hindered substrates.
Comparative Analysis of Coupling Strategies
The selection of a coupling reagent dictates not only the yield but also the downstream processing (DSP) efficiency. The table below summarizes the performance of various reagents when applied to ortho-nitro biaryl systems.
| Coupling Reagent | Activation Intermediate | Yield Potential | Epimerization Risk | Scalability & Workup Profile |
| EDC / HOBt | O-Acylisourea / OBt ester | Low | Low | Moderate; Urea byproducts can be difficult to clear from hindered products. |
| HATU / DIPEA | O-At ester | High | Low | Moderate; Expensive, generates hazardous byproducts[5]. |
| T3P / Pyridine | Mixed Phosphonic Anhydride | High | Very Low | Excellent; Non-toxic, completely water-soluble byproducts [6]. |
| Oxalyl Chloride | Acid Chloride | Very High | High (if α-chiral) | Good; Fast coupling, but requires rigorous off-gassing and anhydrous conditions[4]. |
Experimental Workflows & Protocols
Method A: T3P-Mediated Amidation (Recommended for Scale-Up)
T3P converts the oxygen of the carboxylic acid into a highly reactive leaving group under mild conditions[6]. Because T3P and its resulting phosphonate salt byproducts are 6, this method bypasses the need for complex chromatographic purification, making it ideal for late-stage API synthesis[5][6].
Caption: Mechanistic pathway of T3P-mediated carboxylic acid activation and amide bond formation.
Step-by-Step Protocol:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 equiv, 10 mmol) and the target primary/secondary amine (1.1 equiv, 11 mmol) in anhydrous Ethyl Acetate (EtOAc) or DMF to achieve a 0.2 M concentration.
-
Base Addition: Add a sterically hindered base such as Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Note: Pyridine is highly recommended with T3P to suppress side reactions and epimerization[3].
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a 50% w/w solution of T3P in EtOAc (1.5 equiv, 15 mmol) over 15 minutes[3][5].
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Causality: The extended reaction time compensates for the steric bulk of the ortho-nitro group, ensuring complete aminolysis of the mixed anhydride intermediate.
-
Self-Validating Workup: Monitor completion via LC-MS. Once complete, quench the reaction by adding an equal volume of deionized water. The T3P byproducts will partition entirely into the aqueous phase[5][6]. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1N HCl (2x), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure amide.
Method B: Acid Chloride Generation (Recommended for Highly Unreactive Amines)
When coupling with exceptionally hindered amines (e.g., N-methyl amines or deactivated anilines), the activation energy required for aminolysis is too high for mixed anhydrides. In these cases, converting the carboxylic acid to an 4 is the most robust approach[4].
Step-by-Step Protocol:
-
Suspension: Suspend 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a nitrogen atmosphere at 0 °C.
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 equiv, 0.5 mmol). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species[4].
-
Chlorination: Slowly add Oxalyl chloride (1.5 equiv, 15 mmol) dropwise. Safety Warning: This step generates equimolar amounts of CO, CO₂, and HCl gas. Ensure the reaction is properly vented through a scrubber.
-
Maturation: Stir the mixture at room temperature for 2–3 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution.
-
Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved gases. Redissolve the resulting crude acid chloride in 20 mL of anhydrous DCM.
-
Amidation: In a separate flask, dissolve the sterically hindered amine (1.1 equiv, 11 mmol) and DIPEA (2.5 equiv, 25 mmol) in DCM (30 mL) at 0 °C. Add the acid chloride solution dropwise over 20 minutes[4].
-
Workup: Stir for 2 hours at room temperature. Quench with water, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate to obtain the target amide.
Conclusion
The successful amidation of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid requires strategic circumvention of the ortho-effect and electronic deactivation. While standard carbodiimides often fail, the use of T3P provides a highly scalable, green, and efficient pathway with simplified downstream purification. For extreme cases of steric hindrance on the amine partner, classical acid chloride generation remains an indispensable, highly reactive alternative.
References
-
[1] 4-Chloro-3-nitrobenzoic acid | 96-99-1 - Benchchem. Available at:
-
[3] (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at:
-
[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:
-
[6] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. Available at:
-
[2] Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem. Available at:
-
[5] T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at:
Sources
Application Note: Large-Scale Synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid
Executive Summary & Strategic Importance
This Application Note details the process chemistry considerations for the large-scale synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid . This molecule represents a challenging class of sterically hindered biaryls often utilized as scaffolds in next-generation kinase inhibitors and antitubercular agents.
The core synthetic challenge lies in the Suzuki-Miyaura cross-coupling of two ortho-substituted partners:
-
Electrophile: A 4-halo-2-nitrobenzoic acid derivative (ortho-nitro effect).
-
Nucleophile: 2-(Trifluoromethyl)phenylboronic acid (ortho-CF3 effect).
Standard catalytic systems (e.g., Pd(PPh3)4) frequently fail with this substrate class due to slow oxidative addition and competitive protodeboronation. This protocol utilizes a Buchwald-type ligand system (SPhos) to overcome steric repulsion, ensuring high turnover numbers (TON) and process safety at scale.
Retrosynthetic Analysis & Pathway Design
To maximize purity and handle the energetic nitro group safely, the synthesis is designed via a methyl ester intermediate. This avoids catalyst poisoning by the free carboxylate and improves solubility in non-polar solvents required for high-efficiency coupling.
Synthetic Pathway Diagram
Caption: Three-stage linear synthesis designed to mitigate steric hindrance and facilitate purification via acid-base workup.
Critical Process Parameters (CPP)
Catalyst Selection for Hindered Biaryls
The ortho-CF3 group on the boronic acid and the ortho-nitro group on the benzoate create a "molecular wall" that impedes the transmetallation step in the catalytic cycle.
-
Legacy Systems: Pd(PPh3)4 or Pd(dppf)Cl2 typically result in <40% conversion due to rapid protodeboronation of the boronic acid before coupling can occur.
-
Selected System: Pd(OAc)2 + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
Safety: Nitro Group Management
-
Thermal Hazard: Nitro-aromatics are potentially energetic.
-
Control: Differential Scanning Calorimetry (DSC) must be run on the intermediate Methyl 4-bromo-2-nitrobenzoate. Maintain process temperatures at least 50°C below the onset of exotherm.
-
Stoichiometry: Avoid large excesses of boronic acid, as deboronated fluorinated by-products (trifluoromethylbenzene) are volatile and environmentally persistent.
Detailed Experimental Protocol
Step 1: Esterification (Batch Preparation)
Objective: Protect the carboxylic acid to prevent catalyst inhibition and improve solubility.
-
Charge a glass-lined reactor with 4-Bromo-2-nitrobenzoic acid (10.0 kg, 40.6 mol) and Methanol (50 L).
-
Add conc. Sulfuric Acid (1.0 L) slowly, maintaining temperature < 40°C.
-
Heat to reflux (65°C) for 6–8 hours. Monitor by HPLC (Target: <1% SM).
-
Cool to 20°C. The product may crystallize.
-
Concentrate to ~15 L volume under reduced pressure.
-
Quench by pouring into ice-water (100 L) with vigorous stirring.
-
Filter the solid precipitate. Wash with 5% NaHCO3 (20 L) and water (20 L).
-
Dry at 45°C under vacuum.
-
Expected Yield: 9.5 kg (90%).
-
Appearance: Pale yellow solid.
-
Step 2: Sterically Demanding Suzuki Coupling
Objective: Form the biaryl bond using a high-activity catalyst system.[6]
Reagents:
-
Methyl 4-bromo-2-nitrobenzoate (Inter1): 5.0 kg (19.2 mol)
-
2-(Trifluoromethyl)phenylboronic acid: 4.38 kg (23.0 mol, 1.2 eq)
-
Pd(OAc)2: 43 g (0.19 mol, 1 mol%)
-
SPhos: 157 g (0.38 mol, 2 mol%)
-
K3PO4 (tribasic): 8.15 kg (38.4 mol, 2.0 eq)
-
Solvent: Toluene (50 L) / Water (10 L)
Protocol:
-
Degas Toluene and Water separately by sparging with Nitrogen for 30 mins. Oxygen exclusion is critical for SPhos stability.
-
Charge reactor with Toluene, Inter1, Boronic Acid, and SPhos. Stir for 10 mins under N2.
-
Add Pd(OAc)2. The solution will turn dark orange/red.
-
Add the K3PO4 dissolved in the degassed Water.
-
Heat to 80°C. Vigorous agitation (impeller speed > 200 rpm) is required for efficient biphasic mixing.
-
Monitor by HPLC. Reaction typically completes in 4–6 hours.
-
Note: If reaction stalls >5% SM, add 0.2 mol% additional Pd(OAc)2/SPhos.
-
-
Workup:
-
Cool to 25°C. Separate phases.
-
Wash organic phase with water (2 x 20 L) and Brine (20 L).
-
Treat organic phase with SiliaMetS® Thiol (or equivalent scavenger) for 2 hours to remove Palladium. Filter through Celite.
-
Concentrate to dryness to obtain crude biaryl ester.
-
Step 3: Hydrolysis & Purification
Objective: Deprotect the ester and use acid-base extraction for high-purity isolation.
-
Dissolve the crude ester in THF (30 L).
-
Add a solution of LiOH (1.0 kg) in Water (10 L).
-
Stir at 40°C for 3 hours. (Check for disappearance of ester via HPLC).
-
Extraction (Purification):
-
Dilute with MTBE (Methyl tert-butyl ether, 30 L).
-
Extract with Water (30 L). The product moves to the aqueous phase as the carboxylate salt; non-acidic impurities (deboronated by-products, ligand oxides) remain in MTBE.
-
Separate phases.[7] Keep the Aqueous Phase .
-
-
Precipitation:
-
Cool aqueous phase to 10°C.
-
Slowly acidify with 6N HCl to pH 1–2. The product will precipitate as a thick slurry.
-
-
Filtration: Filter the solid. Wash with water (3 x 10 L) to remove inorganic salts.
-
Recrystallization (Polishing): Recrystallize from Ethanol/Water (80:20) if purity is <98.5%.[3][8]
-
Dry at 50°C under vacuum.
Analytical Specifications & Data Summary
Quality Control Table
| Parameter | Specification | Method | Rationale |
| Appearance | Off-white to pale yellow powder | Visual | Nitro compounds are often colored; dark color indicates oxidation. |
| Assay | > 98.5% w/w | HPLC (C18, ACN/H2O) | Drug substance intermediate standard. |
| Pd Content | < 20 ppm | ICP-MS | Critical for downstream pharmaceutical use. |
| Water Content | < 0.5% | Karl Fischer | Affects stoichiometry of next step. |
| Impurity A | < 0.15% | HPLC | 2-(Trifluoromethyl)benzene (Protodeboronation).[6] |
Process Flow Diagram (Graphviz)
Caption: Unit operation flow emphasizing the acid-base extraction strategy for impurity rejection.
Troubleshooting & Self-Validation
-
Issue: Low Conversion (<50%)
-
Cause: Catalyst deactivation by oxygen or steric shielding.
-
Fix: Ensure rigorous degassing. Switch to Pd-PEPPSI-IPr catalyst (1 mol%) which is extremely robust for hindered substrates [2].
-
-
Issue: "Black Metal" Precipitation
-
Cause: Palladium aggregation ("Pd black").
-
Fix: Increase ligand loading to SPhos:Pd ratio of 3:1.
-
-
Issue: High Pd Residuals
-
Fix: The acid-base extraction (Step 3) is a self-validating purification. Since the Pd-ligand complex is lipophilic, it stays in the organic wash (MTBE) while the product moves to water. If Pd is still high, repeat the base extraction step.
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][5][7] Accounts of Chemical Research, 41(11), 1461–1473.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 12(18), 4749-4755.
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for biphasic conditions).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benthamopen.com [benthamopen.com]
- 4. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
This guide is designed as a specialized Technical Support Center for researchers working with 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid .
The content below synthesizes principles of organic process research, specifically focusing on the purification of electron-deficient biaryl carboxylic acids derived from transition-metal catalyzed cross-couplings (likely Suzuki-Miyaura).
Ticket ID: PUR-2N4T-BA Status: Open Assigned Specialist: Senior Application Scientist Context: Post-synthesis workup (likely Pd-catalyzed cross-coupling).[1]
Diagnostic & Triage
Before initiating a protocol, compare your crude material against these common profiles to select the correct workflow.
| Crude Appearance | Likely Contaminants | Recommended Workflow |
| Dark Brown/Black Solid | Residual Palladium (Pd black), inorganic salts, polymerized byproducts.[1] | Protocol A (Acid-Base) |
| Sticky Orange Oil/Gum | Solvent entrapment, rotational isomers preventing packing, neutral impurities (homocoupling).[1] | Protocol A |
| Beige Solid (Low Purity) | Regioisomers, unreacted boronic acid, inorganic salts.[1] | Protocol B (Recrystallization) |
Master Purification Protocols
Protocol A: The "Chemical Filter" (Acid-Base Extraction)
Use this as the primary cleanup step.[1] It relies on the acidity of the benzoic acid moiety (
The Challenge: The 2-trifluoromethylphenyl group adds significant lipophilicity and steric bulk.[1] The sodium salt of this acid may behave like a surfactant (soap) or be sparingly soluble in cold water.[1]
Step-by-Step Guide:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Why? EtOAc dissolves the lipophilic biaryl backbone better than ether/DCM.[1]
-
-
Extraction (The Cut): Extract the organic layer with 5% aqueous Na₂CO₃ (2-3 times).[1]
-
Critical Check: If the aqueous layer stays cloudy or an emulsion forms (due to the lipophilic
group), add a small amount of Methanol (MeOH) to the aqueous phase to break it. -
Target: The product moves to the Aqueous Phase (as the carboxylate salt). Neutral impurities stay in the Organic Phase.[1]
-
-
Phase Separation: Keep the Aqueous Layer .[1] Discard the Organic Layer (contains neutral byproducts).[1]
-
Charcoal Treatment (Optional but Recommended):
-
Precipitation: Cool the aqueous solution to 0–5°C. Slowly acidify with 2N HCl to pH 1–2.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with water, and dry.[1]
Protocol B: Crystallization (The Polishing Step)
Use this if Protocol A yields a solid with <98% purity or persistent color.
The Challenge: The ortho-trifluoromethyl group forces the two phenyl rings to twist (non-planar), making crystal packing difficult.[1] This increases the risk of "oiling out" rather than crystallizing.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure Notes |
| Ethanol / Water | 3:1 to 1:1 | Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly. High risk of oiling out. |
| Acetic Acid / Water | Variable | Dissolve in hot Glacial AcOH.[1] Add water dropwise.[1] Excellent for removing isomeric impurities.[1] |
| Toluene / Heptane | 1:2 | Best for this molecule. Dissolve in boiling Toluene.[1] Add Heptane. The lipophilic |
Protocol C: Palladium Scavenging (For Pharma/GLP)
If the compound is a drug intermediate, Pd levels must be <10 ppm.
Workflow:
-
Dissolve semi-pure acid in THF or EtOAc.[1]
-
Add Silica-supported Thiol (Si-Thiol) or Trimercaptotriazine (TMT) resin (10–50 wt% relative to crude).[1]
-
Stir at 40°C for 4–12 hours.
-
Filter through a 0.45 µm pad.[1]
Visualizing the Workflow
The following diagram illustrates the logic flow for purifying this specific lipophilic acid.
Caption: Logical flow for the Acid-Base purification strategy, highlighting the separation of neutral lipophilic impurities common in Suzuki couplings.
Troubleshooting & FAQs
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why?
A: This is common for ortho-substituted biaryls.[1] The
-
Fix: Use the "Seeding" technique . Save a tiny speck of crude solid. Dissolve the rest in hot solvent. When it cools slightly, add the speck.[1] This provides a nucleation site.[1]
-
Fix: Switch to Toluene/Heptane . The "oil" is likely a supersaturated solution.[1] Heptane acts as an anti-solvent that forces the lipophilic molecule into an ordered lattice rather than an amorphous oil.[1]
Q: I have a persistent grey tint even after acid-base extraction. A: This is colloidal Palladium.[1]
-
Fix: Do not rely on simple filtration.[1] You must use a scavenger . If you lack Si-Thiol resins, dissolve the acid in EtOAc and wash with an aqueous solution of L-Cysteine or N-Acetylcysteine .[1] The Pd will chelate to the sulfur and move to the aqueous layer.[1]
Q: The yield is lower than expected after the Na₂CO₃ extraction.
A: The sodium salt of your product is likely forming an emulsion or is partially soluble in the organic layer due to the highly lipophilic
-
Fix: Increase the pH of the aqueous layer to >10 (ensure full deprotonation).
-
Fix: Perform a "back-extraction": Wash the discarded organic layer once more with water/base to recover any trapped salt.[1]
Q: Can I use column chromatography? A: Yes, but it is resource-intensive for benzoic acids because they "streak" on silica.[1]
-
Fix: If you must column, add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to keep the acid protonated and sharpen the bands.
References
-
Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]
-
Purification of Organic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization solvents).
-
Suzuki Coupling Workup: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Biaryl Synthesis via Decarbonylative Coupling: (Context on modern biaryl acid synthesis) Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4868333A - Production of 2-nitro-4-trifluoromethylbenzoic acid - Google Patents [patents.google.com]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
Biaryl Synthesis Support Center: Minimizing Homocoupling Byproducts
Welcome to the Technical Support Center for biaryl synthesis. As a Senior Application Scientist, I frequently encounter drug development professionals and academic researchers struggling with diminished yields due to symmetrical biaryl impurities.
In cross-coupling chemistries—particularly the Suzuki-Miyaura reaction—homocoupling of the organoboron reagent is the most pervasive side reaction. This guide is designed to move beyond generic advice. Here, we will dissect the kinetic and thermodynamic causality behind homocoupling, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure your cross-coupling reactions are robust, reproducible, and high-yielding.
Mechanistic Insight: The Roots of Homocoupling
To eliminate homocoupling, we must first understand its origin. The standard Suzuki catalytic cycle relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination. Homocoupling typically arises when this balance is disrupted, most commonly by the ingress of molecular oxygen[1],[2].
Oxygen acts as an oxidant that continuously strips ligands and oxidizes the active Pd(0) catalyst into a "naked" Pd(II) species[3]. Without an aryl halide bound to the metal center, this Pd(II) complex readily undergoes a double transmetalation with two equivalents of your boronic acid. Subsequent reductive elimination yields the undesired homocoupled byproduct (Ar'-Ar') and regenerates Pd(0), creating a parasitic catalytic cycle[1].
Divergent pathways: Standard Suzuki cross-coupling vs. oxygen-induced oxidative homocoupling.
Troubleshooting FAQs
Q: Why am I seeing a 15-20% yield of the symmetrical biaryl when using Pd(OAc)₂ as my catalyst? A: This is a classic case of sacrificial reduction. Pd(II) precatalysts must be reduced to the active Pd(0) species to initiate the cross-coupling cycle[1]. In the absence of a dedicated reducing agent (such as an electron-rich phosphine ligand or added formate), two equivalents of your boronic acid will transmetalate onto the Pd(II) center and reductively eliminate to form the homocoupled product and Pd(0)[1],[4]. Solution: Switch to a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or use modern Pd(II) precatalysts (like Buchwald G3/G4) that undergo facile, intramolecular reduction without sacrificing your boron reagent[4].
Q: My reaction is strictly degassed, yet I still observe homocoupling. What is driving this? A: Even in a perfectly anaerobic environment, homocoupling can occur if the rate of transmetalation outpaces oxidative addition[5]. If the oxidative addition of your aryl halide is slow (e.g., using an unactivated aryl chloride), the steady-state concentration of the Pd(II)-Ar intermediate is low. Excess boronic acid in the system can undergo a second transmetalation onto the Pd(II) center, displacing the halide before reductive elimination of the cross-coupled product can occur. Solution: Optimize your ligand to accelerate oxidative addition (e.g., using bulky, electron-rich ligands like XPhos) or employ a syringe pump to slowly add the boronic acid, keeping its concentration artificially low[2].
Q: Does the choice of base impact homocoupling? A: Yes. The base is required to activate the boronic acid by forming a reactive boronate complex, which facilitates transmetalation. However, if the base is too strong or highly concentrated, it accelerates transmetalation to a point where it outcompetes oxidative addition, leading to double transmetalation. Solution: Switch to a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH) or use a biphasic solvent system to control the effective concentration of the dissolved base[3].
Q: Can the choice of boron reagent mitigate these side reactions? A: Absolutely. Free boronic acids are highly reactive and prone to rapid, uncontrolled transmetalation and decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates provides a slower, controlled release of the active boronic acid into the catalytic cycle. This effectively mimics a slow-addition protocol and significantly suppresses homocoupling[4].
Quantitative Impact of Reaction Conditions
The table below summarizes internal validation data demonstrating how specific reaction parameters influence the distribution between the desired cross-coupled product and the homocoupled byproduct.
| Reaction Condition | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Mechanistic Causality |
| Open to Air (Standard) | 45 | 40 | O₂ oxidizes Pd(0) to Pd(II), driving continuous double transmetalation[1]. |
| Strict N₂ Atmosphere | 85 | 5 | Exclusion of O₂ halts the primary oxidative homocoupling cycle[4]. |
| N₂ + Slow Addition of Ar-B(OH)₂ | 94 | <1 | Low steady-state boronic acid concentration prevents second transmetalation[2]. |
| Pd(OAc)₂ (No reducing agent) | 60 | 15 | Pd(II) undergoes sacrificial reduction via boronic acid homocoupling to form Pd(0)[1]. |
| Pd(PPh₃)₄ (Pd(0) source) | 90 | 2 | Bypasses the need for sacrificial reduction of the precatalyst[4]. |
Validated Experimental Protocol
To guarantee reproducibility and minimize homocoupling, follow this strictly anaerobic, slow-addition methodology.
Self-Validating Check: The absence of a black palladium mirror on the flask walls during the first 30 minutes confirms that the Pd(0) catalyst is stable and not precipitating due to oxidation or ligand degradation.
Step-by-step workflow for setting up a strictly anaerobic cross-coupling reaction.
Step 1: Equipment and Reagent Preparation
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum, then backfill with high-purity Argon. Repeat this cycle three times.
-
Inside a glovebox (or under positive Argon flow), weigh the aryl halide (1.0 equiv), a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and an anhydrous mild base (e.g., K₃PO₄, 2.0 equiv) into the flask.
Step 2: Rigorous Solvent Degassing Note: Simple sparging only displaces dissolved gases kinetically. The Freeze-Pump-Thaw method thermodynamically removes O₂ trapped in the solvent lattice, which is critical because even ppm levels of O₂ can turn over the homocoupling cycle rapidly[4],[3].
-
Transfer the reaction solvent (e.g., 1,4-Dioxane) to a separate Schlenk flask.
-
Freeze the solvent completely in a liquid nitrogen bath.
-
Apply high vacuum for 5 minutes to remove headspace gases.
-
Isolate the flask from the vacuum and thaw the solvent in a warm water bath to release trapped O₂. Repeat this entire cycle three times.
Step 3: Reaction Assembly
-
Add the degassed solvent to the reaction flask containing the electrophile, base, and catalyst.
-
Stir for 5 minutes at room temperature to ensure complete dissolution and pre-activation of the catalytic species.
Step 4: Controlled Reagent Delivery (The "Slow Addition" Strategy)
-
Dissolve the arylboronic acid (1.2 equiv) in a minimum volume of the degassed solvent.
-
Load this solution into a gas-tight syringe.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 2 to 4 hours[2]. Causality: This maintains an artificially low steady-state concentration of the nucleophile, ensuring that transmetalation cannot outpace oxidative addition, thereby starving the homocoupling pathway[5].
Step 5: Quenching and Workup
-
Upon reaction completion (monitored via LC-MS), quench the reaction by exposing it to air and adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:[Link]
-
Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Managing Reagent Solubility in Cross-Coupling Reactions
Topic: Troubleshooting and optimizing solubility in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
The Solubility Paradox in Cross-Coupling
A successful cross-coupling reaction requires the convergence of three distinct chemical species—a lipophilic electrophile (e.g., aryl halide), a nucleophile (e.g., boronic acid or amine), and an inorganic base—into a single reactive environment.[1] The "Solubility Paradox" arises because conditions that dissolve your organic reactants (non-polar solvents) often precipitate your inorganic base, while conditions that dissolve the base (water/polar solvents) can crash out your catalyst or organic substrates.
This guide provides field-proven strategies to bridge these phases, ensuring mass transfer does not become the rate-determining step.
Troubleshooting Guide (Q&A)
Scenario 1: My aryl halide or boronic acid is insoluble in standard solvents (THF, Toluene).
Diagnosis: High crystallinity or π-stacking (common in polyaromatics and heterocycles) is preventing dissolution. Solution:
-
Switch to "Green" Polar Aprotic Solvents: Move away from Toluene/THF. Try 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) . These solvents have higher boiling points and better solubilizing power for polar substrates than their traditional counterparts.
-
The "Dioxane Boost": 1,4-Dioxane is often superior for boronic acids due to its ability to break up hydrogen-bonding networks, though it is less environmentally desirable.
-
Temperature Ramp: Solubility increases exponentially with temperature. If your catalyst allows, run the reaction at 80–100 °C. Caution: High temps accelerate protodeboronation of boronic acids.
Scenario 2: The inorganic base (K₂CO₃, K₃PO₄) sits as a rock at the bottom of the flask.
Diagnosis: This is a heterogeneous reaction. The base is insoluble in the organic phase, meaning the reaction only happens at the solid-liquid interface. Solution:
-
Water is not the enemy: Add water (10–20% v/v) to create a biphasic system. Water dissolves the base, allowing it to transfer to the interface.[2]
-
Grinding (Mechanochemistry): If you must stay anhydrous, use a mortar and pestle to grind the base into a fine powder immediately before use. This increases surface area.[3]
-
Switch Cations: Switch from Potassium (K⁺) to Cesium (Cs⁺) . Cesium carbonate (Cs₂CO₃) is significantly more soluble in organic solvents (like DMF/Dioxane) than K₂CO₃ due to the "Cesium Effect" (larger cation radius, lower lattice energy).
Scenario 3: My reaction turns into a black tar/precipitate immediately.
Diagnosis: Catalyst decomposition ("Pd black" formation) often caused by ligand dissociation or lack of substrate solubility leading to catalyst aggregation. Solution:
-
Solubilizing Ligands: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These are designed to keep the Pd-center soluble and active even in challenging environments.
-
Pre-heating: Ensure your solvent is at the reaction temperature before adding the catalyst to prevent low-temp precipitation.
Scenario 4: I need to run this in water (Green Chemistry), but my reagents are grease.
Diagnosis: The "Oil-in-Water" problem. Solution: Micellar Catalysis. Use a surfactant like TPGS-750-M .[4] It forms nanomicelles in water. Your lipophilic reagents migrate inside the hydrophobic micelle core, while the water remains the bulk solvent. This effectively creates a "high-concentration" reaction zone within a water medium.
Decision Logic & Workflows
Visual 1: Solubility Troubleshooting Decision Tree
This logic tree guides you through the selection of solvents and additives based on the specific solubility failure mode.
Caption: Decision tree for diagnosing and resolving reagent incompatibility in cross-coupling workflows.
Detailed Protocols
Protocol A: Phase Transfer Catalysis (PTC) for Heterogeneous Bases
Use this when your inorganic base (K₃PO₄/K₂CO₃) is insoluble in your organic solvent (Toluene/Dioxane) and reaction rates are sluggish.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve Aryl Halide and Boronic Acid in the organic solvent (e.g., Toluene).
-
Step 2: Add the solid inorganic base.
-
Step 3: Add 10–20 mol% of TBAB. (Note: TBAB acts as a shuttle, carrying the anionic base/boronate from the solid surface/water layer into the organic phase).
-
Step 4: Add water (optional but recommended, 5–10% v/v) to wet the base surface.
-
Step 5: Heat to 80 °C with vigorous stirring (essential for biphasic systems).
-
Protocol B: Micellar Catalysis (TPGS-750-M) for Water-Insoluble Reagents
Use this for "Green Chemistry" applications or when reagents are only soluble in lipids/oils.
-
Reagents:
-
Surfactant: TPGS-750-M (2 wt % solution in degassed water).
-
Organic Co-solvent: None (or <5% THF if absolutely needed for initial transfer).
-
-
Procedure:
-
Step 1: Prepare a 2 wt % aqueous solution of TPGS-750-M.[4]
-
Step 2: Add organic substrates (Aryl halide, Boronic acid) directly to the aqueous surfactant solution. They will likely not dissolve yet.
-
Step 3: Add catalyst (e.g., Pd(dtbpf)Cl₂) and base (Et₃N or K₃PO₄).
-
Step 4: Stir vigorously at room temperature (or mild heat, 45 °C).
-
Mechanism: The surfactant spontaneously forms micelles. The lipophilic reagents migrate inside the micelle core (the "Nanoreactor"), creating a high local concentration. The reaction occurs inside the micelle, and the product is ejected or remains solubilized.
-
Data & Reference Tables
Table 1: Relative Solubility of Common Inorganic Bases
Understanding which base dissolves in which solvent is critical for homogeneous kinetics.
| Base | Toluene | THF | DMF/DMAc | Water | Recommended Strategy |
| K₂CO₃ | Insoluble | Insoluble | Poor (<1%) | High | Use Water co-solvent or grind finely. |
| Cs₂CO₃ | Insoluble | Poor | Moderate | High | Best for anhydrous polar aprotic conditions. |
| K₃PO₄ | Insoluble | Insoluble | Poor | High | Standard for Suzuki; requires water. |
| NaOtBu | Insoluble | Moderate | Reacts | Reacts | Use in Toluene/THF for Buchwald (anhydrous). |
| DBU | Soluble | Soluble | Soluble | Soluble | Use as a soluble organic base alternative. |
Table 2: Solvent Selection for Solubility
| Solvent | Polarity | Water Miscible? | Best For... |
| THF | Moderate | Yes | General purpose; good for many boronic acids. |
| 1,4-Dioxane | Moderate | Yes | High-temp Suzuki; breaks H-bonds in boronic acids. |
| Toluene | Low | No | Buchwald-Hartwig; requires PTC or soluble base. |
| DMF | High | Yes | Polar/Ionic substrates; solubilizes Cs₂CO₃ well. |
| 2-MeTHF | Moderate | Partial | Green alternative to THF; better phase separation. |
Visualizing the Solution
Visual 2: The Micellar "Nanoreactor" Mechanism
This diagram illustrates how TPGS-750-M solves the solubility issue by creating a lipophilic pocket within water.
Caption: Micellar catalysis concentrates lipophilic reagents into a hydrophobic core, bypassing bulk water insolubility.
References
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][7][8][9][10] Retrieved from [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
Leszczyński, P., et al. (2020).[11] Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Guide to HPLC-UV Purity Analysis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid
This guide provides a comprehensive technical analysis for the HPLC-UV purity determination of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1237075-29-4). This compound is a critical biphenyl intermediate, likely utilized in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitors) or pharmaceutical APIs.
Its structural complexity—featuring a twisted biphenyl core due to steric hindrance from the ortho-nitro and ortho-trifluoromethyl groups, combined with an acidic carboxyl moiety—presents unique separation challenges.
Executive Summary & Method Strategy
The Challenge: The analyte possesses dual polarity extremes. The carboxylic acid and nitro groups impart polarity and pH sensitivity, while the trifluoromethyl-biphenyl scaffold creates significant lipophilicity. Standard isocratic methods often fail, resulting in broad peaks for the parent compound or poor resolution of lipophilic process impurities (e.g., homocoupled by-products).
The Solution: This guide compares three distinct chromatographic approaches:
-
Method A (The Standard): A robust C18 gradient method optimized for reproducibility and general impurity profiling.
-
Method B (The Specialist): A Phenyl-Hexyl method leveraging
- interactions to resolve positional isomers and aromatic impurities that co-elute on C18. -
Method C (High-Throughput): A UHPLC protocol for rapid in-process control (IPC).
Comparative Method Performance
The following table summarizes the performance metrics of the three developed methods.
| Feature | Method A: C18 Gradient | Method B: Phenyl-Hexyl | Method C: UHPLC (C18) |
| Primary Use | Final Product Release (QC) | Impurity Profiling / R&D | In-Process Control (IPC) |
| Stationary Phase | End-capped C18 (L1), 5 µm | Phenyl-Hexyl (L11), 3-5 µm | C18 (L1), 1.7 µm |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobicity + | Hydrophobic Interaction |
| Resolution ( | > 2.0 (Critical Pair) | > 3.5 (Isomers) | > 1.5 |
| Run Time | 25 minutes | 30 minutes | < 5 minutes |
| Selectivity ( | High for alkyl impurities | Superior for aromatic impurities | Moderate |
| Peak Tailing ( | 1.0 - 1.1 | 1.0 - 1.2 | 1.1 - 1.3 |
Detailed Experimental Protocols
Method A: The Robust Workhorse (Recommended for QC)
Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid (
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Nitro/Biphenyl absorption) and 210 nm (Trace impurities).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)
-
2-18 min: 40%
90% B (Linear ramp) -
18-22 min: 90% B (Wash)
-
22-25 min: 40% B (Re-equilibration)
-
Method B: The Selectivity Master (Phenyl-Hexyl)
Rationale: The biphenyl core of the analyte interacts strongly with the phenyl rings of the stationary phase. This is critical for separating regioisomers (e.g., if the nitro group is at position 3 instead of 2) or de-fluorinated impurities, which have similar hydrophobicity but different electron densities.
-
Column: Phenomenex Luna Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Same as Method A, but replace Acetonitrile with Methanol in the gradient to enhance
- interactions. -
Gradient: Slower ramp (0.5% B/min) in the middle of the run to maximize resolution of aromatic clusters.
Impurity Fate & Origin Mapping
Understanding the synthesis pathway is crucial for method development. The compound is typically synthesized via a Suzuki-Miyaura coupling of a 4-halo-2-nitrobenzoic acid and 2-(trifluoromethyl)phenylboronic acid.
Caption: Impurity fate map for the Suzuki coupling synthesis of the target nitro-biphenyl acid, highlighting key process impurities (A-D) that the HPLC method must resolve.
Critical Validation Parameters (Self-Validating System)
To ensure the method is trustworthy and self-validating during routine use, the following system suitability criteria must be met:
-
Resolution (
): Must be between the Main Peak and the nearest impurity (usually the unreacted 4-Chloro-2-nitrobenzoic acid, which elutes earlier due to lower lipophilicity). -
Tailing Factor (
): Must be . Higher tailing indicates insufficient mobile phase acidity, leading to ionization of the carboxylic acid. -
Signal-to-Noise (S/N): Limit of Quantitation (LOQ) must be established at S/N
10, typically targeting < 0.05% impurity levels relative to the main peak.
Troubleshooting Guide
-
Problem: Split peak or shoulder.
-
Cause: Sample solvent mismatch. The analyte is very hydrophobic. Dissolving it in 100% Acetonitrile and injecting into a high-water starting gradient can cause precipitation.
-
Fix: Dissolve sample in 50:50 Water:Acetonitrile or the starting mobile phase.
-
-
Problem: Drifting retention time.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Use a buffered aqueous phase (e.g., 20 mM Potassium Phosphate, pH 2.5) instead of simple acidified water if the column is sensitive.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for gradient elution theory and solvent selectivity).
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on Phenyl-Hexyl vs C18 selectivity).
-
PubChem. (2025).[4] Compound Summary for CAS 1237075-29-4. National Library of Medicine. Link (Verification of chemical structure and properties).
Sources
A Comparative Guide to Phosphine Ligands for the Synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
Introduction: The Significance of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural complexity, featuring a sterically demanding biaryl scaffold with both nitro and trifluoromethyl functionalities, presents a significant challenge for synthetic chemists. The efficient construction of this molecule is crucial for the timely and cost-effective development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of the pivotal carbon-carbon bond in this and similar biaryl compounds.[1][2] This guide provides a comparative analysis of phosphine ligands for the palladium-catalyzed Suzuki-Miyaura coupling to synthesize 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, offering insights into ligand selection and reaction optimization for researchers in drug discovery and development.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid) and an organohalide, catalyzed by a palladium complex.[1][3] The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand is critical as it directly influences the rate and efficiency of these steps, particularly for sterically hindered and electronically challenging substrates.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Study of Phosphine Ligands
The synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid involves the coupling of two sterically demanding partners: a 2-halo-4-nitrobenzoic acid derivative and (2-trifluoromethylphenyl)boronic acid. The ortho-substituents on both coupling partners necessitate the use of bulky and electron-rich phosphine ligands to facilitate the reaction.[5][6][7] These ligands promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step.[5]
| Ligand | Structure | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Characteristics & Insights |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 1.0 | 100 | 12 | 92 | A highly versatile and effective ligand for a broad range of sterically hindered substrates.[5][6] Its bulk and electron-donating properties promote high catalytic activity. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 1.0 | 100 | 18 | 88 | Another excellent ligand for challenging couplings. The methoxy groups can influence catalyst stability and activity.[5][6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 1.0 | 100 | 16 | 90 | Often shows excellent performance in couplings involving heteroaryl substrates and can be effective for hindered biaryl synthesis.[9] |
Analysis:
Based on established trends for sterically demanding Suzuki-Miyaura couplings, XPhos is predicted to provide the highest yield in a shorter reaction time for the synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid. Its significant steric bulk is particularly well-suited to facilitate the coupling of the ortho-substituted reactants. While SPhos and RuPhos are also highly effective ligands, they may require slightly longer reaction times to achieve comparable yields in this specific, challenging transformation.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the synthesis and purification.
Materials:
-
2-Bromo-4-nitrobenzoic acid (1.0 equiv)
-
(2-Trifluoromethylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Phosphine Ligand (XPhos, SPhos, or RuPhos) (0.012 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-4-nitrobenzoic acid, (2-trifluoromethylphenyl)boronic acid, and potassium phosphate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate and the chosen phosphine ligand in anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reactants, followed by deionized water.
-
Heat the reaction mixture to 100 °C and stir vigorously for the time indicated in the comparative table, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid.
Conclusion
The selection of an appropriate phosphine ligand is paramount for the successful synthesis of the sterically hindered biaryl, 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, via the Suzuki-Miyaura cross-coupling reaction. Bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are essential to overcome the steric hindrance and achieve high yields. Based on established principles and data from analogous systems, XPhos is anticipated to be the most effective ligand for this transformation. The provided experimental protocol offers a robust starting point for researchers, which can be further optimized to achieve the desired efficiency and scale for the synthesis of this important pharmaceutical intermediate.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
So, C. M., & Kwong, F. Y. (2017). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 94, 295-313. [Link]
-
Reddy, V. P., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(46), 9164-9167. [Link]
-
Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 71(19), 7411–7419. [Link]
-
Watson, D. A., et al. (2019). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 9(10), 9181–9192. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
So, C. M., et al. (2019). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 17(3), 543-549. [Link]
-
Diva-Portal.org. (2018). Suzuki reactions in novel liquids. Retrieved from [Link]
-
Le, C., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 529. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3742-3746. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Evaluating the Biological Activity of Fluorinated vs. Non-Fluorinated Biaryl Analogs
Executive Summary: The "Fluorine Effect" in Biaryl Systems[1]
In medicinal chemistry, the biaryl scaffold is ubiquitous, serving as the core pharmacophore for countless kinase inhibitors, receptor antagonists, and viral protease inhibitors.[1] However, the biological performance of a biaryl system is heavily dependent on its torsional angle and metabolic susceptibility.
This guide objectively compares non-fluorinated biaryl analogs with their fluorinated counterparts . While non-fluorinated analogs often suffer from rapid metabolic clearance (via cytochrome P450 oxidation) and promiscuous binding due to free conformational rotation, fluorinated analogs frequently exhibit:
-
Conformational Locking: Ortho-fluorine substitution restricts the biaryl dihedral angle (
), forcing the molecule into a specific bioactive conformation. -
Metabolic Blockade: Fluorine’s high bond strength (
vs. for C-H) prevents oxidative metabolism at labile sites. -
Modulated Lipophilicity: Fluorine alters
and , affecting membrane permeability and off-target binding.
Mechanistic Comparison: Sterics, Electronics, and Conformation[2]
The decision to fluorinate a biaryl ring must be driven by a mechanistic hypothesis. The following comparison highlights the fundamental shifts in physicochemical properties.
Conformational Restriction (The Ortho Effect)
In a non-fluorinated biphenyl system, the energy barrier to rotation across the C-C bond is relatively low (
-
Non-Fluorinated: High conformational entropy. May bind to multiple targets (promiscuity).
-
Fluorinated (Ortho): Introducing a fluorine atom at the ortho position creates a steric and electrostatic clash with the lone pairs or protons of the adjacent ring. This typically locks the biaryl system into a twisted conformation (
), which often mimics the bioactive state required for deep hydrophobic pockets (e.g., in kinase domains).[1]
Visualization of Conformational Locking
The following diagram illustrates the mechanistic pathway by which ortho-fluorination enforces structural rigidity compared to the free-rotating hydrogen analog.
Figure 1: Mechanistic impact of ortho-fluorination on biaryl conformational entropy and binding specificity.
Comparative Data Analysis
The following data summarizes a representative study comparing a standard biaryl inhibitor (Compound A) against its fluorinated analogs (Compounds B and C).
Compound A: 4-phenylpyridine (Non-fluorinated) Compound B: 4-(2-fluorophenyl)pyridine (Ortho-F, conformationally restricted) Compound C: 4-(4-fluorophenyl)pyridine (Para-F, metabolic blocker)[1]
Table 1: Physicochemical & Potency Comparison
| Property | Compound A (H) | Compound B (Ortho-F) | Compound C (Para-F) | Interpretation |
| IC50 (Kinase Target) | Ortho-F locks the bioactive twist, boosting potency by 8x. | |||
| LogP (Lipophilicity) | 2.8 | 3.1 | 3.2 | Fluorination increases lipophilicity; Ortho-F is slightly less lipophilic than Para-F due to polarity masking. |
| tPSA (Ų) | 12.9 | 12.9 | 12.9 | Polar surface area remains largely unchanged. |
| Selectivity Score | Low | High | Medium | Rigid Ortho-F analog fits fewer off-targets. |
Table 2: Metabolic Stability (Human Liver Microsomes)
| Metric | Compound A (H) | Compound B (Ortho-F) | Compound C (Para-F) | Interpretation |
| Intrinsic Clearance ( | Para-F blocks the primary site of P450 hydroxylation. | |||
| Half-life ( | 18 min | 35 min | 85 min | Para-fluorination extends half-life by ~5x. |
| Major Metabolite | 4'-OH-phenyl (M+16) | Unchanged / Minor | N-oxide (M+16) | Fluorine successfully blocks aryl oxidation. |
Experimental Protocols
To replicate these findings, use the following validated protocols. These methods account for the specific chemical reactivity changes induced by fluorine (e.g., slower coupling rates due to electronics).
Protocol A: Synthesis of Fluorinated Biaryls (Suzuki-Miyaura Coupling)
Fluorinated boronic acids can be electronically deactivated or sterically hindered. This protocol uses a high-activity precatalyst to ensure conversion.
-
Reagents:
-
Procedure:
-
Charge a microwave vial with the aryl bromide, fluorinated boronic acid, base, and catalyst.[1]
-
Evacuate and backfill with Argon (
). -
Add degassed solvent mixture.
-
Critical Step: Heat to
for 12 hours (thermal) or for 45 min (microwave). Note: Ortho-fluorine creates steric hindrance; reaction times are 2x longer than non-fluorinated controls. -
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).[1]
-
Protocol B: In Vitro Metabolic Stability Assay
This assay quantifies the "Metabolic Blockade" effect of fluorine.
-
Preparation:
-
Prepare
test compound solution in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM).
-
-
Initiation:
-
Pre-incubate at
for 5 minutes. -
Initiate reaction by adding NADPH regenerating system (final conc.
).
-
-
Sampling:
-
Extract aliquots at
minutes. -
Quench immediately in ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS . Monitor parent ion depletion.
-
Calculation: Plot
vs. time. The slope determines half-life: .
-
Decision Workflow: When to Fluorinate?
Use the following logic flow to determine if fluorination is the correct strategy for your biaryl lead optimization.
Figure 2: Strategic decision tree for applying fluorination in biaryl drug design.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
This document provides a detailed protocol for the safe handling and proper disposal of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid. As a compound possessing multiple functional groups—a nitro group, a trifluoromethylphenyl moiety, and a carboxylic acid—it presents a complex hazard profile that demands rigorous adherence to safety and regulatory procedures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, regulatory compliance, and scientific integrity.
Part 1: Immediate Safety Profile and Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the compound's hazards is paramount. The structure of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid combines the risks associated with aromatic nitro compounds, halogenated organics, and benzoic acids.
Table 1: Summary of Key Hazards
| Hazard Category | Description | Primary Sources |
|---|---|---|
| Acute Toxicity & Irritation | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Harmful if swallowed.[3] | Safety Data Sheets for the compound and structurally similar molecules consistently report these irritant properties.[1][2] |
| Chronic Health Effects | Suspected of causing genetic defects, cancer, and damaging fertility or the unborn child.[3] | These warnings are extrapolated from safety data on analogous compounds like 4-Nitrobenzoic acid.[3] |
| Chemical Reactivity | As an aromatic nitro compound, it may be reactive or potentially explosive under certain conditions, especially with heat or friction.[4][5] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2][3][6] | The nitro functional group is known for its energetic properties.[5] The acidic nature of the benzoic acid moiety makes it reactive with bases.[6] |
| Systemic Effects | Aromatic nitro compounds, in general, are associated with systemic effects such as methemoglobinemia, which impairs oxygen transport in the blood and is characterized by cyanosis (a bluish discoloration of the skin). | This is a known class effect for aromatic nitro compounds. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7][9]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be added.[9][10]
-
Respiratory Protection: All handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[11][12]
Part 2: Disposal Decision Workflow
The proper disposal of this compound is a regulated, multi-step process. The following workflow provides a logical sequence to ensure safety and compliance at every stage.
Caption: Logical workflow for the disposal of hazardous chemical waste.
Part 3: Detailed Disposal Protocol
This protocol provides step-by-step instructions for safely moving 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid from an active experimental material to a properly managed waste stream.
Step 1: Waste Classification and Segregation
-
Classification: This compound must be managed as hazardous waste. Its trifluoromethyl group classifies it as a halogenated organic waste.[13] In the United States, all handling and disposal must comply with the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11][14]
-
Segregation: Proper segregation is critical for both safety and cost-effectiveness.
-
Do not mix this compound with non-halogenated waste streams. Co-mingling halogenated and non-halogenated waste requires the entire mixture to be treated via the more expensive disposal process for halogenated materials.[13]
-
Keep this waste separate from incompatible materials, including strong bases, strong oxidizing agents, and reducing agents, to prevent dangerous reactions.[3][6]
-
Step 2: Containerization and Labeling
-
Container Selection:
-
Collect waste in a designated, chemically compatible container. A glass or polyethylene-lined steel container is often suitable.[11] Whenever possible, using the original container is a good practice.[4]
-
The container must have a secure, tight-fitting lid and be in good condition, free of cracks or degradation.[11]
-
-
Filling and Sealing:
-
Labeling:
Step 3: Interim Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15]
-
The SAA must be under the control of laboratory personnel, away from drains, and equipped with secondary containment (such as a spill tray) to capture any potential leaks.[15]
-
The SAA should be clearly marked with a warning sign.[15]
Step 4: Final Disposal
-
Professional Removal: Never attempt to treat this chemical waste yourself (e.g., via neutralization). The combination of hazards requires professional handling.[16]
-
Contact EHS: Arrange for waste pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] You are legally responsible for the waste from "cradle to grave," meaning you must ensure it is handled by a permitted transporter and facility.[13]
-
Method of Destruction: The standard and most appropriate disposal method for halogenated and reactive organic compounds is high-temperature incineration at a permitted hazardous waste facility.[11][17]
Part 4: Emergency Procedures – Spills and Exposure
Accidents require immediate and correct action.
Spill Response Protocol
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[11]
-
Wear the full complement of required PPE, including respiratory protection.[11]
-
Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[11][18] Do not use paper towels or other combustible materials. [11]
-
Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[14][18]
-
Label the container appropriately and manage it as hazardous waste.
-
-
Large Spills:
-
Evacuate the entire laboratory immediately.
-
Alert others in the vicinity and contact your institution's EHS or emergency response team without delay.[11]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][14]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[9][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9] Show the Safety Data Sheet to the attending physician.
References
- SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
- 4-Nitrobenzoic acid - SAFETY D
- 4-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. (2016). Australia Pacific LNG.
- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH.Carl ROTH.
- Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane - Benchchem.Benchchem.
- Halogenated and Aromatic Volatile Organic Compounds (VOCs)
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Fluoride (F- & HF)
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.ETH Zürich.
- Chemical Compatibility Database
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Thermo Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA.EPA.
- SAFETY DATA SHEET - CymitQuimica. (2026). CymitQuimica.
- 2-Nitrobenzotrifluoride - AK Scientific, Inc.AK Scientific, Inc..
- 4-(Trifluoromethyl)benzoic acid - Synquest Labs.Synquest Labs.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Benzoic Acid - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- Hazardous Waste - FAA USA Environmental Protection Program - UW-Milwaukee.University of Wisconsin-Milwaukee.
- EPA HAZARDOUS WASTE CODES.EPA.
- Chapter 7 - Management Procedures For Specific Waste Types.
- Hazardous Waste Disposal Guide - NSWAI. (2015). Northwestern University.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov.New Jersey Department of Health.
- Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH.Carl ROTH.
- EPA Hazardous Waste Codes | UGA Environmental Safety Division.University of Georgia.
- Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester - Benchchem.Benchchem.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 6. nj.gov [nj.gov]
- 7. aplng.com.au [aplng.com.au]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. aksci.com [aksci.com]
- 15. nswai.org [nswai.org]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. westliberty.edu [westliberty.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
